Sangivamycin
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZJZDHRXBKKTJ-JTFADIMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028118 | |
| Record name | Sangivamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18417-89-5 | |
| Record name | Sangivamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18417-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sangivamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sangivamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sangivamycin hydrate Streptomyces rimosus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANGIVAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8YQ8Z3T9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sangivamycin: A Pyrrolopyrimidine Nucleoside Antibiotic's Journey from Anticancer Hopeful to Broad-Spectrum Antiviral Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sangivamycin, a pyrrolopyrimidine nucleoside antibiotic, has a rich and evolving history in biomedical research. Originally discovered in the 1960s from a soil microorganism, it was initially investigated as a promising anticancer agent due to its potent cytotoxic effects. While early clinical trials did not lead to its development as a cancer therapeutic, this compound has found enduring value as a biochemical tool for studying cellular processes, particularly kinase inhibition. In recent years, there has been a significant resurgence of interest in this compound owing to the discovery of its broad-spectrum antiviral activity, including against contemporary threats like SARS-CoV-2. This guide provides a comprehensive overview of this compound's discovery, historical significance, mechanism of action, and key experimental data and protocols relevant to its study.
Discovery and Historical Significance
Discovery and Isolation
This compound was first isolated from a strain of the bacterium Streptomyces rimosus. This particular strain was identified from a soil sample collected in Ghana.[1] The discovery was part of a broader effort in the mid-20th century to screen natural sources, particularly soil microorganisms, for novel bioactive compounds with therapeutic potential. The producing organism was deposited in the American Type Culture Collection and assigned the number ATCC 14673.[1]
Initial studies focused on the isolation and purification of the active compound. The work of K. V. Rao was pivotal in the structural elucidation of this compound in the 1960s.[2] It was identified as a pyrrolo[2,3-d]pyrimidine nucleoside, a structural analog of adenosine.
Early Anticancer Research and Clinical Trials
Shortly after its discovery, this compound demonstrated potent cytotoxic activity against various cancer cell lines, which led to its investigation as an anticancer agent.[1] It exhibited pronounced activity against Crocker Sarcoma 180 and established adenocarcinoma (Ca-755) in murine models.[1] In vitro, it was shown to be highly cytotoxic to HeLa cells at very low concentrations.[1]
This promising preclinical data led to Phase I clinical trials in the 1960s, conducted by Pfizer in collaboration with the National Cancer Institute (NCI).[3] However, despite being well-tolerated in human subjects, the compound did not show sufficient efficacy against the diseases it was tested for, and its development as a cancer therapeutic was not pursued further at the time.[3]
A Tool for Biochemical Research
Despite its stalled clinical development, this compound became a valuable tool for researchers in cell biology and biochemistry. Its well-defined mechanism of action, primarily as a kinase inhibitor, allowed for its use in dissecting various cellular signaling pathways. This period of research solidified its role as a potent inhibitor of Protein Kinase C (PKC).[4][5][6]
Resurgence as a Broad-Spectrum Antiviral Agent
In recent years, there has been a renewed interest in this compound due to the discovery of its potent, broad-spectrum antiviral activity.[3][7][8] It has shown efficacy against a range of phylogenetically distinct viruses, including arenaviruses, filoviruses, and orthopoxviruses.[3][8] Most notably, this compound has demonstrated high potency against multiple variants of SARS-CoV-2, the virus responsible for the COVID-19 pandemic.[3][7][8] This has led to its reconsideration as a potential therapeutic agent, particularly in the context of emerging viral threats.[3][8]
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of cellular kinases and its incorporation into viral RNA.
Kinase Inhibition
This compound is a potent inhibitor of several cellular kinases, with Protein Kinase C (PKC) being a primary target.[4][5][6] It acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding site of the kinase.[4] This inhibition of PKC disrupts downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.[4][5][6]
More recently, this compound has also been identified as an inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a cyclin-dependent kinase complex (CDK9/cyclin T1) that plays a crucial role in the regulation of transcription.[9][10][11] By inhibiting P-TEFb, this compound can suppress the transcription of genes, including those essential for viral replication.[9]
Incorporation into Viral RNA
As a nucleoside analog, this compound can be metabolized within the cell to its triphosphate form. This triphosphate derivative can then be incorporated into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[12] While it does not appear to act as a chain terminator, its incorporation can introduce errors into the viral genome and disrupt viral replication.[12]
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: Antiviral Activity of this compound against SARS-CoV-2
| Cell Line | Virus Variant | IC50 (nM) | Reference |
| Vero E6 | WA1 | 14-82 | [3] |
| Calu-3 | WA1 | 14-82 | [3] |
| Caco-2 | WA1 | low nM range | [3] |
| Vero E6 | Delta | 14-82 | [3] |
| Calu-3 | Delta | 14-82 | [3] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| Vero E6 | >10 | [3] |
| Calu-3 | >10 | [3] |
| Caco-2 | >10 | [3] |
Table 3: Kinase Inhibition Data for this compound
| Kinase | Inhibition Type | Ki (µM) | Reference |
| Protein Kinase C | Competitive with ATP | 11-15 | [4] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to determine the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1][13][14]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[1][13][14]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the CC50 value.
In Vitro Kinase Assay
This protocol is used to assess the inhibitory effect of this compound on a specific kinase.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase, the kinase substrate (e.g., a specific peptide or protein), and the kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).[15]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).[15]
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).[15]
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by using a phosphospecific antibody and Western blotting.
-
Data Analysis: Quantify the amount of phosphorylated substrate in the presence of different concentrations of this compound to determine the IC50 or Ki value.
Antiviral (Plaque Reduction) Assay
This protocol is used to determine the antiviral activity of this compound.
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Plot the results to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.
Caption: Inhibition of the P-TEFb-mediated transcriptional elongation by this compound.
Experimental Workflow
Caption: Experimental workflow for determining the antiviral IC50 of this compound using a plaque reduction assay.
References
- 1. broadpharm.com [broadpharm.com]
- 2. In vitro kinase assay [protocols.io]
- 3. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new biological role of this compound; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A NEW BIOLOGICAL ROLE OF this compound; INHIBITION OF PROTEIN KINASES [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biogenesis of P-TEFb in CD4+ T cells to reverse HIV latency is mediated by protein kinase C (PKC)-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to Sangivamycin: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sangivamycin, a pyrrolopyrimidine nucleoside analog originally isolated from Streptomyces rimosus, has garnered significant attention for its potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanisms of action of this compound. It details its role as a potent inhibitor of Protein Kinase C (PKC) and its impact on critical cellular signaling pathways, including the Erk and Akt pathways, leading to its anti-cancer and antiviral effects.[1][2] This document also furnishes detailed experimental protocols for key assays relevant to the study of this compound, intended to serve as a valuable resource for researchers in drug discovery and development.
Chemical Structure and Identifiers
This compound is a structural analog of adenosine.[2]
-
IUPAC Name: 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide[1][3]
-
SMILES: C1=C(C2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N)C(=O)N[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 309.28 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | ||
| Acetonitrile | 0.1-1 mg/mL (Slightly Soluble) | [4] |
| DMSO | 0.1-1 mg/mL (Slightly Soluble) | [4] |
| Water | 0.1-1 mg/mL (Slightly Soluble) | [4] |
| Phosphate-Buffered Saline (PBS) | Soluble up to 500 µM | [5] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [6] |
Spectral Data
-
¹H NMR: A proton NMR spectrum for this compound is available and can be accessed for detailed chemical shift and coupling constant information.[7]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through multiple mechanisms, primarily by acting as a competitive inhibitor of ATP at the catalytic domain of protein kinases.
Inhibition of Protein Kinase C (PKC)
This compound is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling, proliferation, and apoptosis.[1]
Modulation of Erk and Akt Signaling
Studies have demonstrated that this compound can suppress the phosphorylation of both Erk1/2 and Akt, key components of signaling pathways that are often dysregulated in cancer and promote cell survival and proliferation.[2] By inhibiting these pathways, this compound can induce apoptosis.[2]
Inhibition of DNA and RNA Synthesis
This compound has been shown to inhibit the synthesis of both DNA and RNA, contributing to its cytotoxic effects against cancer cells.[8]
Antiviral Activity
This compound exhibits broad-spectrum antiviral activity. In the context of SARS-CoV-2, it is incorporated into the viral RNA, leading to the suppression of viral replication.[5][9]
The following diagram illustrates the key signaling pathways modulated by this compound.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Anti-SARS-CoV-2 Activity Assay
This protocol is adapted from studies evaluating the antiviral efficacy of this compound against SARS-CoV-2.[5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SARS-CoV-2 in cell culture.
Materials:
-
Vero E6, Caco-2, or Calu-3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock
-
This compound stock solution (in DMSO)
-
CellTiter-Glo Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
Seed Vero E6, Caco-2, or Calu-3 cells in 96-well plates and incubate until they reach the desired confluency.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the diluted this compound for a specified period (e.g., 1 hour).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) (e.g., MOI = 0.5 for Caco-2, MOI = 2 for Calu-3).[5]
-
Incubate the infected plates for a designated time (e.g., 96 hours for Caco-2, 72 hours for Calu-3).[5]
-
Assess cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition and cytotoxicity relative to untreated controls to determine the IC₅₀.
The following diagram outlines the workflow for the anti-SARS-CoV-2 activity assay.
Caption: Workflow for in vitro anti-SARS-CoV-2 activity assay.
In Vivo Anticancer Activity in an Orthotopic Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model
This protocol is based on a study investigating the in vivo efficacy of this compound against pancreatic tumors.[10]
Objective: To evaluate the effect of this compound on tumor growth in a mouse model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
Pancreatic cancer cells (e.g., NCI-H929)
-
Matrigel
-
This compound solution (in a vehicle of saline with 5% DMSO, 15% Cremophor EL, and 5% glucose)[10]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of the mice.[11]
-
Allow tumors to grow to a palpable size (e.g., 300-400 mm³).[11]
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 1.6 mg/kg body weight) or vehicle control via intraperitoneal (IP) injection every 2 days.[10]
-
Monitor tumor volume by caliper measurements at regular intervals.
-
Monitor the body weight of the mice throughout the study.
-
At the end of the study (e.g., day 44), sacrifice the mice and excise the tumors.[10]
-
Measure the final tumor weight and volume.
-
Perform histological and immunohistochemical analyses on the tumors to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., cleaved caspase-3 staining).[10]
The logical relationship for the in vivo anticancer study is depicted below.
Caption: Logical workflow of the in vivo anticancer study.
Inhibition of RNA, DNA, and Protein Synthesis Assay
This protocol is derived from a study comparing the activity of this compound with other nucleoside analogs.[8]
Objective: To measure the inhibitory effect of this compound on the synthesis of RNA, DNA, and protein in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF7)
-
Culture medium
-
This compound
-
[³H]uridine, [³H]thymidine, and [¹⁴C]leucine
-
Scintillation counter
Procedure:
-
Seed cells in appropriate culture plates.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM) for different time points (e.g., 3 and 6 hours).[8]
-
During the last hour of treatment, add the respective radiolabeled precursor to the culture medium:
-
For RNA synthesis: [³H]uridine
-
For DNA synthesis: [³H]thymidine
-
For protein synthesis: [¹⁴C]leucine
-
-
After incubation, wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and precipitate the macromolecules (RNA, DNA, or protein).
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the control (untreated cells).
Conclusion
This compound is a promising therapeutic agent with well-defined anti-cancer and antiviral properties. Its mechanism of action, centered on the inhibition of key cellular kinases and nucleic acid synthesis, provides a strong rationale for its continued investigation. The experimental protocols detailed in this guide offer a practical framework for researchers to further explore the therapeutic potential of this potent nucleoside analog. Further studies are warranted to fully elucidate its clinical utility and to develop novel derivatives with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound(18417-89-5) 1H NMR spectrum [chemicalbook.com]
- 8. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Sangivamycin: A Technical Guide to a Promising Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sangivamycin, a pyrrolo[2,3-d]pyrimidine nucleoside analog originally isolated from Streptomyces rimosus, has garnered significant scientific interest due to its broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its role as a nucleoside analog, its potent anticancer and antiviral properties, and its underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is structurally related to adenosine, with the N-7 of the adenine ring replaced by a carbon atom. This modification confers resistance to adenosine deaminase, enhancing its bioavailability and intracellular persistence.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₅O₅ |
| Molecular Weight | 309.28 g/mol |
| CAS Number | 18417-89-5 |
| Appearance | Solid |
Biological Activity: Quantitative Data
This compound exhibits potent inhibitory activity against a variety of cancer cell lines and viruses. The following tables summarize key quantitative data from various studies.
Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ | Reference |
| Multiple Myeloma (RPMI-8226) | Hematological | < 250 nM | [3] |
| Pancreatic Ductal Adenocarcinoma (PDA) | Pancreatic | Not specified, but significant tumor reduction in vivo | [4] |
| HL60 | Leukemia | 20 - 400 nM (Day 1), 4.5 - 50 nM (Day 6) | [5] |
| MCF7 | Breast Cancer | 20 - 400 nM (Day 1), 4.5 - 50 nM (Day 6) | [5] |
| Primary Effusion Lymphoma (PEL) | Lymphoma | Drastic viability decrease compared to KSHV-uninfected B lymphoma cells | [6] |
Antiviral Activity (SARS-CoV-2)
| Cell Line | SARS-CoV-2 Variant | IC₅₀ (nM) | Reference |
| Vero E6 | WA1 | 34.3 | [7] |
| Vero E6 | Alpha | 15.4 | [2] |
| Vero E6 | Beta | ~7 | [2] |
| Calu-3 | WA1 | 60.6 | [7] |
| Calu-3 | Delta | 79 | [7] |
| Caco-2 | WA1 | Not specified, but potent inhibition observed | [7] |
| Vero E6/TMPRSS2 | Delta | 80 | [7] |
Enzyme Inhibition
| Enzyme | Inhibition Constant (Ki) | Notes | Reference |
| Protein Kinase C (PKC) | 11 - 15 µM | Competitive with respect to ATP | [1] |
Mechanism of Action
This compound's biological effects are mediated through multiple mechanisms, primarily centered around its ability to act as a nucleoside analog and a protein kinase inhibitor.
Inhibition of Protein Kinase C (PKC)
This compound is a potent inhibitor of protein kinase C (PKC), a family of serine/threonine kinases crucial for various cellular signaling pathways involved in cell growth, differentiation, and apoptosis.[1][4] The inhibition is competitive with respect to ATP, indicating that this compound binds to the ATP-binding site of the kinase.[1]
Disruption of Cellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in cancer progression:
-
Erk and Akt Signaling: In primary effusion lymphoma cells, this compound suppresses the phosphorylation of Erk1/2 and Akt, leading to the induction of apoptosis.[3][6]
-
JNK Signaling: The c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis, is also affected by this compound.[8][9]
Incorporation into Viral RNA
As a nucleoside analog, this compound can be incorporated into newly synthesized viral RNA. Studies on SARS-CoV-2 have shown that this compound is preferentially incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp).[10][11] This incorporation does not act as a chain terminator but is believed to disrupt viral replication and transcription.[11]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis by inhibiting PKC, Akt, and Erk signaling while activating the JNK pathway.
Experimental Workflow for Cytotoxicity Assay
Caption: A typical workflow for determining the IC50 value of this compound using a cell viability assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments involving this compound.
Cytotoxicity Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
CellTiter-Glo Assay: Add 100 µL of CellTiter-Glo reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition:
-
MTT Assay: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo Assay: Measure the luminescence using a luminometer.[7]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Kinase C (PKC) Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, combine a buffer solution containing ATP, a PKC-specific peptide substrate, and the purified PKC enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
-
Data Analysis: Calculate the percentage of PKC inhibition for each this compound concentration and determine the Ki value.
Pharmacokinetics and In Vivo Efficacy
Preclinical studies have provided insights into the pharmacokinetic profile of this compound. In mice, following intraperitoneal injection, plasma concentrations of this compound peak at 2 hours and then gradually decrease.[7] The compound has a relatively long half-life in tissues.[7]
In vivo efficacy has been demonstrated in a mouse model of pancreatic ductal adenocarcinoma, where treatment with this compound resulted in a significant decrease in tumor weight and volume.[4] Studies in multiple myeloma xenograft models also showed that a this compound-like molecule, SLM6, was well-tolerated and significantly inhibited tumor growth.[1][2]
Clinical Perspective
Phase I clinical trials of this compound were conducted in the 1960s. While the compound was found to be well-tolerated in humans, it did not show significant anticancer activity against the solid tumors being treated at that time.[2] However, the potent in vitro and in vivo activity demonstrated in more recent preclinical studies, particularly against hematological malignancies and viruses like SARS-CoV-2, suggests that this compound and its analogs warrant further investigation as potential therapeutic agents.[3][7]
Conclusion
This compound is a fascinating nucleoside analog with a multifaceted mechanism of action. Its ability to inhibit key cellular kinases and interfere with viral replication highlights its potential as a lead compound for the development of novel anticancer and antiviral therapies. The comprehensive data presented in this technical guide, from quantitative biological activity to detailed experimental protocols, provides a solid foundation for future research aimed at unlocking the full therapeutic potential of this compound. Further studies focusing on optimizing its delivery, exploring combination therapies, and evaluating its efficacy in a broader range of preclinical models are essential next steps in its developmental pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. This compound | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK pathway inhibition enhances chemotherapeutic sensitivity to Adriamycin in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase [pubmed.ncbi.nlm.nih.gov]
Sangivamycin: A Potent Adenosine Analogue with Broad-Spectrum Antiviral Activity Against RNA Viruses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: November 13, 2025
Abstract
Sangivamycin, a pyrrolopyrimidine nucleoside analogue originally developed as an anticancer agent, has demonstrated potent, broad-spectrum antiviral activity against a range of RNA viruses.[1][2] This technical guide provides a comprehensive overview of the antiviral properties of this compound, with a focus on its efficacy against clinically significant RNA viruses such as SARS-CoV-2 and Ebola virus. We consolidate quantitative data on its antiviral potency and cytotoxicity, detail the experimental protocols used for its evaluation, and visualize its mechanism of action and relevant experimental workflows. The evidence presented herein supports the continued preclinical and clinical development of this compound as a promising therapeutic agent for viral diseases.[1][2]
Introduction to this compound
This compound is an adenosine analogue that was initially investigated in the 1960s by the US National Cancer Institute (NCI) in human clinical trials for its anticancer properties.[1] While it did not succeed as a cancer therapeutic, these early studies established a safety profile in humans.[1] Recent research has repurposed this compound, revealing its potent, dose-dependent inhibitory effects against several families of RNA viruses, including filoviruses (Ebola virus, Marburg virus), arenaviruses (Lassa virus), and coronaviruses (SARS-CoV-2).[1][3] Its broad-spectrum activity, coupled with a long half-life in tissues and proven safety in humans, makes it a compelling candidate for antiviral drug development.[1]
Mechanism of Action
This compound exerts its antiviral effects primarily by acting as a nucleoside analogue that interferes with viral RNA synthesis.[1] Once inside a host cell, this compound is phosphorylated to its active triphosphate form, this compound triphosphate (STP).[1][4]
The proposed mechanisms of action include:
-
Inhibition of RNA-Dependent RNA Polymerase (RdRp): As an adenosine analogue, STP can be incorporated into the nascent viral RNA chain by the viral RdRp.[4] This incorporation does not appear to cause immediate chain termination but may disrupt the function or stability of the viral RNA.[4][5] Studies with SARS-CoV-2 have shown that this compound is incorporated throughout the viral genome in a dose-dependent manner.[4]
-
Interference with Viral Matrix Protein: In the context of the Ebola virus, this compound has also been shown to interfere with the function of the matrix protein VP40, which is crucial for particle formation and release, independent of its effects on the RdRp.[1]
-
Potential Helicase Disruption: It is hypothesized that this compound or its phosphorylated metabolites could bind to nucleotide binding sites on viral helicases (like SARS-CoV-2 nsp13), affecting their function which is critical for viral replication and transcription.[1]
The following diagram illustrates the proposed primary mechanism of action for this compound.
Caption: Proposed mechanism of this compound antiviral activity.
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity, often in the low nanomolar range, against various RNA viruses in multiple cell lines. Its efficacy is frequently compared to Remdesivir, another nucleoside analogue. The tables below summarize the key quantitative data from in vitro studies.
Definitions:
-
IC50/EC50: The concentration of a drug that inhibits 50% of the viral effect (e.g., replication, cytopathic effect).[6]
-
CC50: The concentration of a drug that causes a 50% reduction in cell viability (cytotoxicity).[6]
-
SI (Selectivity Index): Calculated as CC50 / IC50. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity. An SI ≥ 10 is generally considered active.[1][6]
Table 1: Antiviral Activity of this compound against SARS-CoV-2 (WA1 Strain)
| Cell Line | IC50 (nM) | IC90 (nM) | CC50 (nM) | SI (CC50/IC50) |
| Vero E6 | 34.3 | 63.9 | 491 | 14.4 |
| Calu-3 | 60.6 | 190.3 | 322 | 5.3 |
Data sourced from Bennett RP, et al. (2022).[5]
Table 2: Comparative Antiviral Activity of this compound and Remdesivir against SARS-CoV-2 Variants
| Virus Variant | Cell Line | This compound IC50 (nM) | Remdesivir IC50 (nM) |
| WA1 | Vero E6 | 34.3 | 2267 |
| Calu-3 | 60.6 | 4492 | |
| Alpha (B.1.1.7) | Vero E6 | 15.4 | 1419 |
| Calu-3 | 59.1 | 3175 | |
| Delta (B.1.617.2) | Vero E6/TMPRSS2 | 80 | 5461 |
| Calu-3 | 79 | 2912 |
Data sourced from Bennett RP, et al. (2022).[1][5][7]
Table 3: Cytotoxicity Profile of this compound in Various Human Cell Lines
| Cell Line | Assay | CC50 (nM) |
| HEK293T (Kidney) | CellTiter-Glo | 885 |
| A549 (Lung) | CellTiter-Glo | 173 |
| Caco-2 (Colorectal) | CellTiter-Glo | 285 |
| Calu-3 (Lung) | CellTiter-Glo | 322 |
| HepG2 (Liver) | CellTiter-Glo | 1770 |
| Huh-7 (Liver) | CellTiter-Glo | 487 |
| Primary Human Hepatocytes | CellTiter-Glo | 439 |
| Vero E6 (Grivet Kidney) | CellTiter-Glo | 491 |
Data sourced from Bennett RP, et al. (2022).[5]
Experimental Protocols
The evaluation of this compound's antiviral properties involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assays
Determining the cytotoxicity of a compound is critical to ensure that observed antiviral effects are not simply due to cell death.[6]
-
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
-
Methodologies:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[1] A decrease in ATP levels corresponds to a decrease in cell viability.
-
MTS Assay (CellTiter 96® AQueous One Solution Cell Proliferation Assay): This colorimetric assay measures the reduction of a tetrazolium salt by enzymes in metabolically active cells.[1]
-
CellTox™ Green Cytotoxicity Assay: This assay uses a fluorescent DNA-binding dye that is impermeable to live cells. It measures cytotoxicity by quantifying dye entry into cells with compromised membrane integrity.[1]
-
-
General Protocol:
-
Plate cells (e.g., Vero E6, Calu-3, Huh-7) in 96-well or 384-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Add the assay reagent (e.g., CellTiter-Glo) to the wells.
-
Measure the output signal (luminescence or absorbance) using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[8]
-
Antiviral Activity Assays
These assays measure the ability of the compound to inhibit viral replication.
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound.
-
Methodologies:
-
High-Content Imaging Assay (for SARS-CoV-2):
-
Protocol:
-
Pre-treat cells (e.g., Vero E6, Calu-3) with serial dilutions of this compound for a short period.
-
Infect the cells with the virus (e.g., SARS-CoV-2) at a specific Multiplicity of Infection (MOI).[9]
-
Incubate for a period that allows for viral replication (e.g., 48-96 hours).[1]
-
Fix the cells and perform immunofluorescence staining for a viral antigen (e.g., SARS-CoV-2 Spike protein).[9]
-
Use an automated high-content imaging system to count the number of infected cells versus the total number of cells (stained with a nuclear dye like Hoechst).
-
Calculate the percentage of infection inhibition relative to untreated controls and determine the IC50.[9]
-
-
-
Ebola Virus Minigenome Assay:
-
Protocol:
-
Transfect HEK 293T/17 cells with plasmids expressing the EBOV minigenome, which contains a reporter gene (e.g., luciferase) flanked by EBOV leader and trailer sequences, along with plasmids expressing the EBOV nucleoprotein (NP), VP35, VP30, and the polymerase (L).[3]
-
Treat the transfected cells with serial dilutions of this compound.
-
Incubate for 24 hours.[3]
-
Measure the luciferase activity, which is directly proportional to the RdRp-driven transcription and replication of the minigenome.
-
Calculate the IC50 based on the reduction in luciferase signal.[3]
-
-
-
Visualized Workflows and Relationships
General Workflow for In Vitro Antiviral Assay
The following diagram outlines the typical workflow for testing an antiviral compound in a cell-based assay.
Caption: A typical workflow for an in vitro antiviral assay.
Calculating the Selectivity Index (SI)
The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It represents the window between cytotoxicity and antiviral efficacy.
Caption: The relationship between CC50, IC50, and the Selectivity Index.
Conclusion and Future Directions
This compound is a potent, broad-spectrum inhibitor of RNA viruses with a well-documented mechanism of action as a nucleoside analogue.[1][2] In vitro data consistently show its superiority over Remdesivir against multiple SARS-CoV-2 variants in several relevant cell lines.[1][7] Its established safety profile in humans from historical cancer trials significantly de-risks its clinical development path.[1] Furthermore, when combined with Remdesivir, this compound demonstrates an additive, not competitive, effect, suggesting its potential use in combination therapies to suppress viremia and combat drug resistance.[1][2][3]
The comprehensive data presented in this guide strongly support the continued investigation of this compound. Future research should focus on in vivo efficacy studies in animal models for various RNA viruses and progressing to well-designed clinical trials to evaluate its therapeutic potential in human viral diseases.[1][2]
References
- 1. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. AID 464 - Cell Proliferation & Viability (Cytotoxicity) Dose Response Assay 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Screening of FDA-Approved Drugs Using a MERS-CoV Clinical Isolate from South Korea Identifies Potential Therapeutic Options for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Sangivamycin as a Protein Kinase C Inhibitor: A Technical Guide
Introduction
Sangivamycin, a pyrrolopyrimidine nucleoside analog originally isolated from Streptomyces rimosus, has been identified as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial to cellular signal transduction.[1][2][3] PKC enzymes are key regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, most notably cancer, making them a significant target for therapeutic intervention. This compound's anticancer activity has been partly attributed to its pleiotropic effects, including the inhibition of PKC.[2][3] This document provides a comprehensive technical overview of this compound's role as a PKC inhibitor, detailing its mechanism of action, inhibitory constants, relevant experimental protocols, and its position within the broader PKC signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect on Protein Kinase C through direct interaction with the enzyme's catalytic domain. Extensive kinetic studies have elucidated a specific competitive inhibition model with respect to Adenosine Triphosphate (ATP).[1]
Key Mechanistic Points:
-
ATP-Competitive Inhibition: this compound directly competes with ATP for binding to the kinase domain of PKC.[1] This mode of action is characteristic of many kinase inhibitors that mimic the adenosine moiety of ATP.
-
Non-Competitive with Substrates and Cofactors: The inhibition is noncompetitive with respect to the protein or peptide substrate (e.g., histone) and the lipid cofactors, phosphatidylserine (PS) and diacylglycerol (DAG), which are necessary for PKC activation.[1]
-
Action on the Catalytic Domain: this compound's inhibitory activity is directed at the catalytic core of the enzyme. It inhibits both the native, full-length PKC and its isolated catalytic fragment (prepared by trypsin digestion) with nearly identical potency.[1] This confirms that its mechanism is independent of the regulatory domain.
-
No Interference with Regulatory Domain Binding: The compound does not inhibit the binding of phorbol esters, such as [3H]phorbol-12,13-dibutyrate, to the regulatory domain.[1] This further distinguishes its action from inhibitors that target the C1 domain responsible for DAG/phorbol ester binding.
Quantitative Inhibition Data
This compound has been demonstrated to be a potent inhibitor of PKC, with inhibitory constants (Ki) in the low micromolar range. Its efficacy is comparable to other well-known kinase inhibitors like H-7.[1] However, it displays favorable selectivity against certain other kinases, such as cAMP-dependent protein kinase (PKA).[1][4] It is important to note that while effective against PKC, this compound also inhibits other kinases, including positive transcription elongation factor b (P-TEFb) and Cyclin-Dependent Kinase 9 (CDK9).[2][4][5]
| Target Enzyme | Parameter | Value (µM) | Notes | Reference |
| Native Protein Kinase C | Ki | 11 | Competitive vs. ATP | [1] |
| PKC Catalytic Fragment | Ki | 15 | Competitive vs. ATP | [1] |
| Recombinant PKCδ | IC50 | Not specified, but potent | In vitro kinase assay | [4] |
| cAMP-dependent Protein Kinase (PKA) | - | No significant inhibition | Demonstrates selectivity over PKA | [1][4] |
Experimental Protocols
The characterization of this compound as a PKC inhibitor relies on robust in vitro kinase assays. Below is a detailed methodology for a typical radioactive assay used to determine inhibitory constants, as well as a workflow for a modern, non-radioactive ELISA-based alternative.
Protocol 1: In Vitro Radioactive Kinase Assay for PKC Inhibition
This protocol is based on measuring the incorporation of radiolabeled phosphate from [γ-³²P] ATP into a specific PKC substrate.
1. Materials and Reagents:
-
Purified recombinant Protein Kinase C (e.g., PKCδ).[4]
-
PKC Substrate Peptide (e.g., a peptide containing a serine residue recognized by PKC).[4]
-
This compound stock solution (in DMSO or appropriate solvent).
-
Kinase reaction buffer (containing Tris-HCl, MgCl₂, and lipid cofactors like phosphatidylserine and diacylglycerol).
-
[γ-³²P] ATP.
-
ATP solution (unlabeled).
-
Phosphoric acid or other stop solution.
-
P81 phosphocellulose filter paper or similar binding membrane.
-
Scintillation counter and fluid.
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the kinase reaction buffer, PKC substrate peptide, and purified PKC enzyme.
-
Inhibitor Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction tubes. Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³²P] ATP to each tube. The final ATP concentration should be near the Km value for accurate Ki determination.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C. Ensure the reaction stays within the linear range of substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper. The phosphorylated peptide will bind to the paper.
-
Washing: Immediately immerse the filter papers in a phosphoric acid solution to wash away unincorporated [γ-³²P] ATP. Perform several washes.
-
Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the remaining PKC activity against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation for competitive inhibitors.
Protocol 2: Non-Radioactive ELISA-Based Kinase Assay
This modern alternative offers a high-throughput and safer method for screening inhibitors.[6]
1. Principle: A PKC substrate peptide is pre-coated onto a microplate. The kinase reaction is performed in the wells, and the resulting phosphorylated substrate is detected using a phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate (like TMB).[6]
2. Workflow:
-
Setup: Add active PKC enzyme and varying concentrations of this compound to the substrate-coated microplate wells.
-
Kinase Reaction: Add ATP to all wells to initiate phosphorylation. Incubate at 30°C for 30-60 minutes.
-
Washing: Empty the wells and wash several times to remove ATP, enzyme, and inhibitor.
-
Primary Antibody Incubation: Add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes at room temperature.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add a TMB substrate. A color will develop in proportion to the amount of phosphorylated substrate.
-
Stop and Read: Add a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.
Position in PKC Signaling Pathway
PKC isoforms are activated by signals that generate diacylglycerol (DAG) and, for conventional isoforms, increase intracellular calcium levels. Once active, PKC phosphorylates a wide array of downstream protein targets, influencing pathways that control cell growth, survival, and gene expression. This compound intervenes at the core catalytic step, preventing this downstream phosphorylation regardless of the upstream activation signal.
References
- 1. This compound, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-like Molecule 6 Exhibits Potent Anti-Multiple Myeloma Activity through Inhibition of Cyclin-Dependent Kinase-9 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. This compound-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
In Vitro Anticancer Activity of Sangivamycin in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and a dismal prognosis. The nucleoside analog Sangivamycin has emerged as a promising preclinical candidate, demonstrating potent and selective anticancer activity against pancreatic cancer cells in vitro. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its effects. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for pancreatic cancer.
Introduction
This compound, a pyrrolo[2,3-d]pyrimidine nucleoside analog originally isolated from Streptomyces rimosus, has demonstrated significant antitumor properties. Recent research has highlighted its particular efficacy against pancreatic cancer cell lines, where it has been shown to be more potent than the current standard-of-care chemotherapeutic, Gemcitabine.[1][2] Notably, this compound exhibits a favorable toxicity profile, showing minimal effect on normal human pancreatic ductal epithelial cells.[1] This selective cytotoxicity, coupled with its distinct mechanism of action, positions this compound as a compelling candidate for further preclinical and clinical development.
Mechanism of Action
This compound exerts its anticancer effects in pancreatic cancer through the inhibition of key cellular kinases.[1] A primary target identified is the serine/threonine kinase Haspin.[1][2] Overexpressed in pancreatic cancer, Haspin plays a crucial role in mitosis by phosphorylating Histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the recruitment of the chromosomal passenger complex and proper mitotic progression.
By inhibiting Haspin, this compound disrupts this critical signaling cascade, leading to a decrease in Histone H3 phosphorylation.[1][2] This, in turn, prevents the binding of Histone H3 to the anti-apoptotic protein survivin.[1][2] The disruption of the Haspin-Histone H3-survivin signaling axis ultimately triggers cell cycle arrest and induces apoptotic cell death in pancreatic cancer cells.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of this compound in pancreatic cancer cells.
Quantitative Data: In Vitro Efficacy
The cytotoxic effects of this compound have been quantified in various pancreatic cancer cell lines. The half-maximal effective concentration (EC50) values demonstrate its high potency.
| Cell Line | Description | EC50 (nM) | Reference |
| Panc-1 | Human pancreatic carcinoma, epithelial-like | 125 | [1] |
| MiaPaca-2 | Human pancreatic carcinoma | 75 | [1] |
| HPDE | Normal human pancreatic ductal epithelial | No effect | [1] |
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to assess the anticancer activity of this compound in pancreatic cancer.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Pancreatic cancer cells (e.g., Panc-1, MiaPaca-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO in medium) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The EC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Treatment: Pancreatic cancer cells are treated with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.
-
Data Analysis: The cell population is gated to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action of this compound.
-
Protein Extraction: Pancreatic cancer cells are treated with this compound, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Histone H3, cleaved caspase-3, survivin, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Conclusion
The in vitro data strongly support the potential of this compound as a novel therapeutic agent for pancreatic cancer. Its high potency against pancreatic cancer cell lines, selectivity over normal cells, and well-defined mechanism of action targeting the Haspin-Histone H3-survivin pathway provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a framework for the continued evaluation of this compound and other potential anticancer compounds. Future in vivo studies are warranted to validate these promising in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system.
References
- 1. This compound and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Mechanism of Action: Inhibition of CDK9 and Transcriptional Repression
An In-depth Technical Guide on the Anti-Multiple Myeloma Effects of Sangivamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) remains a largely incurable hematological malignancy despite significant therapeutic advancements. The complex genetic landscape and the development of drug resistance necessitate the exploration of novel therapeutic agents. This compound, a nucleoside analog originally isolated from Streptomyces rimosus, and its derivatives have emerged as potent anti-myeloma agents. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and relevant experimental protocols associated with this compound's effects on multiple myeloma cells.
This compound and its structural analogs, known as this compound-Like Molecules (SLMs), exert their potent anti-multiple myeloma activity primarily through the direct inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a crucial component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which regulates gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation.[1]
By inhibiting CDK9, this compound and its analogs effectively suppress the transcription of several key oncogenes that are known to drive the progression of multiple myeloma.[2][3] These include:
-
c-Maf
-
Cyclin D1 (CCND1)
-
c-Myc
-
L-Myc
The simultaneous downregulation of these critical survival and proliferation genes contributes significantly to the anti-myeloma activity of this class of compounds.[1] While this compound has also been reported to inhibit Protein Kinase C (PKC), its primary anti-myeloma effect is attributed to CDK9 inhibition.[1][4]
Quantitative Data on Anti-Myeloma Activity
Studies have demonstrated that multiple myeloma cells exhibit a remarkable sensitivity to this compound and its analogs, with significant reductions in cell viability observed at sub-micromolar concentrations.[1][5]
| Compound | Cell Line | Assay Type | IC50 (nM) | Duration | Apoptosis Induction |
| SLM3 | RPMI-8226 (MM) | Cell Viability | <250 | 24 hours | Significant |
| SLM3 | NCI-H929 (MM) | Cell Viability | <250 | 24 hours | Significant |
| SLM3 | U266B1 (MM) | Cell Viability | <250 | 24 hours | Significant |
| This compound | RPMI-8226 (MM) | Cell Viability | <250 | 24 hours | 60-80% |
| SLM5 | RPMI-8226 (MM) | Cell Viability | <250 | 24 hours | 60-80% |
| SLM6 | RPMI-8226 (MM) | Cell Viability | <250 | 24 hours | 60-80% |
| SLM7 | RPMI-8226 (MM) | Cell Viability | <250 | 24 hours | 60-80% |
Data compiled from Dolloff et al., 2012.[1][4]
Importantly, SLMs selectively induce apoptosis in multiple myeloma cells while showing negligible effects on non-malignant cell lines and cell lines derived from other tumor types at similar concentrations.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and its analogs against multiple myeloma cells.
Cell Viability Assay (Bioluminescence-based)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, NCI-H929) in 96-well opaque-walled plates at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound or SLMs in culture medium. Add the desired concentrations of the compounds to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Measurement: Add a cell lysis reagent that stabilizes ATP (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent). Incubate at room temperature for 10 minutes to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by performing a linear regression analysis of the dose-response curves.
Apoptosis Assay (Flow Cytometry for Cleaved Caspase-3)
This method identifies and quantifies apoptotic cells by detecting the active form of caspase-3, a key effector caspase in the apoptotic pathway.
-
Cell Treatment: Treat multiple myeloma cells with this compound or SLMs at the desired concentrations for a specified time (e.g., 16 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Fixation and Permeabilization: Harvest the cells and wash with PBS. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature. Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 15 minutes.
-
Immunostaining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add a fluorochrome-conjugated antibody specific for cleaved caspase-3 (e.g., Alexa Fluor® 488 conjugated anti-cleaved caspase-3). Incubate for 1 hour at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend in staining buffer. Analyze the cells using a flow cytometer. Gate on the cell population of interest and quantify the percentage of cells positive for cleaved caspase-3.
Western Blotting for PARP Cleavage
This technique detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis.
-
Protein Extraction: Treat multiple myeloma cells with the compounds of interest. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against PARP overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizing the Molecular Effects
Signaling Pathway of this compound in Multiple Myeloma
References
- 1. This compound-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound-like Molecule 6 Exhibits Potent Anti-Multiple Myeloma Activity through Inhibition of Cyclin-Dependent Kinase-9 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. pure.psu.edu [pure.psu.edu]
The Origin of Sangivamycin from Streptomyces rimosus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sangivamycin, a pyrrolopyrimidine nucleoside antibiotic, is a secondary metabolite produced by the bacterium Streptomyces rimosus. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic machinery, and regulatory mechanisms. The biosynthetic pathway originates from guanosine triphosphate (GTP) and proceeds through the precursor toyocamycin, which is then converted to this compound. This document outlines the key genes and enzymes involved in this transformation, presents available quantitative data, and provides detailed experimental protocols for the study of this pathway. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular processes governing this compound production.
Introduction
This compound (C₁₂H₁₅N₅O₅) is a member of the pyrrolopyrimidine class of nucleoside antibiotics, which are characterized by a 7-deazapurine moiety. First isolated from Streptomyces rimosus, this compound exhibits a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor properties. Its biosynthesis is intricately linked to that of its precursor, toyocamycin, and is encoded by a dedicated gene cluster within the S. rimosus genome. Understanding the molecular genetics and biochemistry of this compound production is crucial for the potential metabolic engineering of S. rimosus to enhance its yield and for the discovery of novel derivatives with improved therapeutic potential.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the purine nucleotide GTP. The pathway is encoded by the toy gene cluster in Streptomyces rimosus. The final step in the pathway is the conversion of toyocamycin to this compound, catalyzed by the enzyme Toyocamycin nitrile hydratase.
The toy Gene Cluster
The biosynthetic gene cluster responsible for the production of both toyocamycin and this compound in Streptomyces rimosus has been identified and characterized. The genes within this cluster, designated toyA through toyM, encode the enzymes and regulatory proteins necessary for the synthesis of the pyrrolopyrimidine core and its subsequent modifications.
Table 1: Genes of the toy Biosynthetic Gene Cluster in Streptomyces rimosus
| Gene | Proposed Function |
| toyA | Positive transcriptional regulator (LuxR family) |
| toyB | 6-carboxytetrahydropterin synthase |
| toyC | 7-carboxy-7-deazaguanine (CDG) synthase |
| toyD | GTP cyclohydrolase I |
| toyE | PreQ0 reductase |
| toyF | Amidotransferase |
| toyG | Adenylosuccinate lyase |
| toyH | Adenylosuccinate synthase |
| toyI | Phosphoribosyltransferase |
| toyJ | Toyocamycin nitrile hydratase (alpha subunit) |
| toyK | Toyocamycin nitrile hydratase (beta subunit) |
| toyL | Toyocamycin nitrile hydratase (gamma subunit) |
| toyM | 7-cyano-7-deazaguanine (preQ0) synthase |
Biosynthetic Steps from GTP to this compound
The proposed biosynthetic pathway initiates with GTP and proceeds through several intermediates to form the 7-deazapurine core structure. This core is then further modified to yield toyocamycin, which is the direct precursor of this compound. The final conversion is a hydration reaction catalyzed by Toyocamycin nitrile hydratase (TNHase).
Figure 1. Proposed biosynthetic pathway of this compound from GTP in Streptomyces rimosus.
Quantitative Data
Quantitative analysis of the enzymes and production titers is essential for understanding the efficiency of the biosynthetic pathway and for developing strategies for its optimization.
Enzyme Kinetics
The final step in this compound biosynthesis is catalyzed by Toyocamycin nitrile hydratase (TNHase), a three-subunit enzyme. A study on the isolated alpha-subunit of TNHase has shown that it is catalytically active.[1]
Table 2: Steady-State Kinetic Parameters of Toyocamycin Nitrile Hydratase (α-subunit) [1]
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Toyocamycin | 0.8 ± 0.1 | 0.15 ± 0.01 | 190 |
| 3-Cyanopyridine | 14 ± 2 | 0.70 ± 0.04 | 50 |
Note: Data obtained from the characterization of the isolated α-subunit of TNHase.[1]
Production Titers
Specific production titers for this compound from Streptomyces rimosus are not extensively reported in publicly available literature. However, studies on the optimization of antibiotic production in S. rimosus and related species provide insights into strategies that could be employed to enhance this compound yield. These strategies often involve the optimization of fermentation media and culture conditions. For instance, a study on Streptomyces rimosus AG-P1441 optimized the medium composition to enhance the production of an antimicrobial compound, achieving a significant increase in activity.[2] Another study on Streptomyces diastatochromogenes 1628, a toyocamycin producer, demonstrated that overexpression of the toy gene cluster led to a more than three-fold increase in toyocamycin production, reaching up to 638.9 mg/L.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are adapted from established methods for Streptomyces research.
Gene Knockout via CRISPR/Cas9-mediated Homologous Recombination
This protocol describes the generation of a targeted gene deletion in Streptomyces rimosus to investigate the function of a specific toy gene.
Workflow Diagram:
Figure 2. Workflow for CRISPR/Cas9-mediated gene knockout in Streptomyces rimosus.
Methodology:
-
Design of guide RNA (gRNA): Design a 20-nucleotide gRNA sequence targeting a conserved region of the target toy gene. Ensure the gRNA has a high on-target score and low off-target potential using appropriate bioinformatics tools.
-
Construction of the knockout plasmid:
-
Amplify ~1.5 kb upstream and downstream homology arms flanking the target gene from S. rimosus genomic DNA using high-fidelity polymerase.
-
Clone the gRNA and the homology arms into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).
-
Transform the final construct into E. coli DH5α for plasmid amplification and verification by restriction digestion and Sanger sequencing.
-
-
Intergeneric conjugation:
-
Transform the verified plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Prepare a spore suspension of S. rimosus.
-
Mix the E. coli donor strain and S. rimosus spores on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.
-
-
Selection of mutants:
-
Overlay the conjugation plates with an appropriate antibiotic to select for S. rimosus exconjugants carrying the CRISPR plasmid.
-
Subculture the exconjugants on a non-selective medium to allow for the second crossover event and plasmid loss.
-
Replica-plate colonies onto selective and non-selective media to identify potential double-crossover mutants (sensitive to the plasmid antibiotic).
-
-
Verification of gene deletion:
-
Confirm the deletion of the target gene in the potential mutants by colony PCR using primers flanking the gene. The wild-type will yield a larger PCR product than the mutant.
-
Further verify the deletion by Sanger sequencing of the PCR product from the mutant.
-
Heterologous Expression of the toy Gene Cluster
This protocol outlines the heterologous expression of the entire toy gene cluster in a suitable Streptomyces host to confirm its function and to potentially produce this compound in a cleaner background.
Workflow Diagram:
Figure 3. Workflow for heterologous expression of the toy gene cluster.
Methodology:
-
Cloning the toy gene cluster:
-
Isolate high-molecular-weight genomic DNA from S. rimosus.
-
Construct a cosmid or Bacterial Artificial Chromosome (BAC) library of the genomic DNA.
-
Screen the library using a labeled probe derived from a conserved gene within the toy cluster (e.g., toyD).
-
Identify and isolate the cosmid(s) or BAC(s) containing the entire toy gene cluster.
-
-
Transformation of a heterologous host:
-
Introduce the cosmid/BAC containing the toy cluster into a suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, via protoplast transformation or conjugation.
-
Select for transformants carrying the desired construct.
-
-
Fermentation and production analysis:
-
Inoculate the recombinant Streptomyces strain into a suitable production medium.
-
Ferment the culture under conditions known to promote secondary metabolite production in the host strain.
-
At various time points, harvest the culture broth and mycelium.
-
-
Metabolite extraction and analysis:
-
Extract the secondary metabolites from the culture supernatant and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
-
Compare the retention time and mass spectrum of any new peaks in the recombinant strain with an authentic this compound standard to confirm its production.
-
Metabolite Profiling of this compound Production
This protocol details the extraction and analysis of this compound and its precursors from S. rimosus fermentation cultures.
Methodology:
-
Sample collection: Collect culture broth and mycelium from S. rimosus fermentations at different time points.
-
Metabolite extraction:
-
Separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelium with methanol or acetone.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
LC-MS/MS analysis:
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detect the eluting compounds using a mass spectrometer operating in positive ion mode.
-
Monitor for the specific m/z values of this compound, toyocamycin, and other potential intermediates.
-
-
Quantification: Generate a standard curve using a purified this compound standard to quantify its concentration in the culture extracts.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level. The toyA gene, located within the biosynthetic cluster, encodes a positive regulator belonging to the LuxR family of transcription factors.
Signaling Pathway Diagram:
Figure 4. Simplified regulatory cascade for this compound biosynthesis.
Studies in the related toyocamycin producer, Streptomyces diastatochromogenes, have shown that ToyA is essential for the biosynthesis of the antibiotic.[4] Deletion of toyA abolishes production, while its overexpression leads to a significant increase in yield.[4] ToyA directly activates the transcription of some of the toy operons, and indirectly influences the expression of others.[4] The precise upstream signals that control the expression of toyA in S. rimosus are not yet fully elucidated but are likely to include nutritional cues and cell density-dependent signaling, which are common regulatory inputs for secondary metabolism in Streptomyces.
Conclusion
The biosynthesis of this compound in Streptomyces rimosus is a complex and well-regulated process. The identification of the toy gene cluster has provided a genetic blueprint for this pathway, enabling targeted genetic manipulation to understand and potentially enhance production. The protocols outlined in this guide provide a framework for researchers to investigate the function of the toy genes, heterologously express the pathway, and analyze the production of this compound. Further research into the regulatory networks governing the toy gene cluster and the biochemical characterization of all the biosynthetic enzymes will be crucial for unlocking the full potential of S. rimosus as a producer of this valuable antibiotic.
References
- 1. The alpha subunit of nitrile hydratase is sufficient for catalytic activity and post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoproteome Dynamics of Streptomyces rimosus during Submerged Growth and Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cloning and Overexpression of the Toy Cluster for Titer Improvement of Toyocamycin in Streptomyces diastatochromogenes [frontiersin.org]
- 4. ToyA, a positive pathway-specific regulator for toyocamycin biosynthesis in Streptomyces diastatochromogenes 1628 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sangivamycin: A Comprehensive Technical Guide to its Pharmacokinetic Properties and ADME Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sangivamycin, a pyrrolopyrimidine nucleoside analog originally isolated from Streptomyces rimosus, has garnered significant interest for its potent antiviral and antitumor activities.[1] Understanding its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a therapeutic agent. This technical guide provides an in-depth overview of the available data on the pharmacokinetic properties of this compound, detailed experimental methodologies for key assays, and visualizations of its known signaling pathway interactions.
Pharmacokinetic and ADME Data
The following tables summarize the quantitative pharmacokinetic and in vitro ADME data for this compound.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Male Mice | Female Mice |
| Dose (Intraperitoneal) | 60 mg/kg | 60 mg/kg |
| Cmax (Maximum Concentration) | 97.3 ± 31.0 ng/mL | 285 ± 35.9 ng/mL |
| Tmax (Time to Cmax) | 2 hours | 2 hours |
| AUC (Area Under the Curve) | 632 ± 66.6 hng/mL | 833 ± 53.9 hng/mL |
| Volume of Distribution (Vd) | 369,000 mL/kg | 167,000 mL/kg |
| Total Clearance (CL) | 85,400 mL/h/kg | 68,500 mL/h/kg |
Data from Bennett et al., 2022.[2]
Table 2: In Vitro ADME Profile of this compound
| ADME Parameter | Result |
| Aqueous Solubility | Soluble up to 500 μM in PBS (pH 7.4) |
| Plasma Protein Binding | Low fraction bound to plasma proteins |
| Liver Microsome Stability (Human & Mouse) | Not metabolized by human or mouse liver microsomes over 120 minutes |
| Cytochrome P450 (CYP) Inhibition | No significant inhibition of CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) at concentrations up to 100 μM |
Data from Bennett et al., 2022.[2]
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the ADME profiling and pharmacokinetic analysis of this compound.
Aqueous Solubility Assay (Turbidimetric Method)
Objective: To determine the kinetic aqueous solubility of this compound.
Methodology:
-
A stock solution of this compound in dimethyl sulfoxide (DMSO) is prepared.
-
The DMSO stock is serially diluted in DMSO to create a range of concentrations.
-
These dilutions are then added to a phosphate-buffered saline (PBS) solution at pH 7.4 in a microplate format, with a final DMSO concentration typically kept low (e.g., <1%) to minimize co-solvent effects.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 2 hours) with shaking to allow for dissolution.
-
The turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering.
-
The solubility is determined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer control.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of this compound bound to plasma proteins.
Methodology:
-
A semi-permeable membrane with a specific molecular weight cutoff is placed between two chambers of a dialysis unit.
-
One chamber is filled with plasma (human or animal) spiked with a known concentration of this compound.
-
The other chamber is filled with a protein-free buffer solution (e.g., PBS).
-
The unit is sealed and incubated at 37°C with gentle agitation for a sufficient time to allow for equilibrium of the unbound drug across the membrane.
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of this compound in both samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Liver Microsome Stability Assay
Objective: To assess the metabolic stability of this compound in the presence of liver microsomal enzymes.
Methodology:
-
Human or animal liver microsomes are thawed and diluted in a reaction buffer (e.g., phosphate buffer, pH 7.4) containing magnesium chloride.
-
A known concentration of this compound is added to the microsomal suspension.
-
The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
The mixture is incubated at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following intraperitoneal administration.
Methodology:
-
Male and female CD-1 mice are used for the study.
-
This compound is formulated in a suitable vehicle for intraperitoneal (i.p.) injection.
-
A single dose of this compound (e.g., 60 mg/kg) is administered to each mouse via i.p. injection.[2]
-
Blood samples are collected from a subset of animals at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing via a suitable method (e.g., retro-orbital bleeding or tail vein sampling).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by this compound and a typical experimental workflow for its pharmacokinetic analysis.
Caption: this compound competitively inhibits Protein Kinase C (PKC) by blocking the ATP binding site.
Caption: this compound inhibits CDK9, preventing the phosphorylation of RNA Polymerase II and halting transcription elongation.
Caption: this compound triphosphate is incorporated into the nascent viral RNA by the SARS-CoV-2 RdRp.
Caption: Experimental workflow for determining the ADME and pharmacokinetic profile of a drug candidate like this compound.
Conclusion
This compound exhibits several favorable pharmacokinetic and ADME properties that support its potential as a therapeutic agent.[2][3][4] Its good aqueous solubility, low plasma protein binding, and high stability in liver microsomes suggest that it is likely to have good bioavailability and a low potential for metabolic drug-drug interactions.[2] The in vivo pharmacokinetic data in mice provide a foundation for estimating human equivalent doses and designing further preclinical and clinical studies. The inhibitory activity of this compound on key cellular and viral targets, including Protein Kinase C, CDK9, and SARS-CoV-2 RdRp, underscores its pleiotropic mechanism of action.[5][6][7] This comprehensive technical guide provides a valuable resource for researchers and drug development professionals working on the advancement of this compound and its derivatives. Further studies are warranted to fully elucidate its metabolic fate and pharmacokinetic profile in higher species and in human clinical trials.
References
- 1. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Chemical Derivatives of Sangivamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sangivamycin, a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic isolated from Streptomyces rimosus, has garnered significant attention in the scientific community for its potent antitumor and antiviral properties. This technical guide provides a comprehensive overview of the total synthesis of this compound, detailing various synthetic strategies and key experimental protocols. Furthermore, it explores the landscape of this compound's chemical derivatives, summarizing their structure-activity relationships (SAR) through extensive data on their biological activities. A key focus of this guide is the elucidation of this compound's mechanism of action, primarily as a potent inhibitor of protein kinase C (PKC), and its subsequent impact on critical downstream signaling pathways, including the Erk and Akt pathways. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics, offering detailed methodologies, quantitative data, and visual representations of complex biological processes to facilitate further investigation and application of this promising scaffold.
Total Synthesis of this compound
The total synthesis of this compound has been a subject of considerable research, leading to the development of multiple synthetic routes. These strategies often involve the construction of the pyrrolo[2,3-d]pyrimidine core followed by the stereoselective glycosylation with a protected ribofuranose derivative.
One of the seminal approaches to the total synthesis of this compound involves a convergent strategy. This typically begins with the synthesis of a substituted pyrrole precursor, which is then elaborated to form the fused pyrimidine ring. A key step in many syntheses is the glycosylation reaction, where the pyrrolo[2,3-d]pyrimidine base is coupled with a protected ribose derivative. The stereochemistry of this glycosylation is crucial for the biological activity of the final product.
A notable synthetic route proceeds through a palladium-catalyzed cyanation of an iodo-nucleobase precursor, which has been effectively applied to the synthesis of toyocamycin and subsequently converted to this compound.
Experimental Protocols: Key Synthetic Steps
Palladium-Catalyzed Cyanation for Toyocamycin Synthesis (precursor to this compound):
A detailed experimental protocol for the palladium-catalyzed cyanation of an iodo nucleoside to form toyocamycin is as follows:
-
A 25 mL Schleck tube, equipped with a magnetic stirrer bar, is charged with Pd2(dba)3 (3.2 mg, 0.35 mol%) and Xantphos (4.05 mg, 0.7 mol%) in DMA (0.5 mL).
-
The mixture is stirred at room temperature under a nitrogen atmosphere for 5 minutes.
-
The iodo nucleoside precursor (140 mg, 0.35 mmol) is added, followed by Zn(CN)2 (25 mg, 0.21 mmol) and an additional 0.5 mL of DMA.
-
The resulting mixture is stirred at 85 °C for 12 hours, with the reaction progress monitored by TLC (CH2Cl2–MeOH, 90:10).
-
Upon completion, the product is purified by column chromatography on silica gel (CH2Cl2–MeOH, 90:10) to yield toyocamycin as a white solid.
Conversion of Toyocamycin to this compound:
The conversion of the nitrile group of toyocamycin to the carboxamide of this compound can be achieved through controlled hydrolysis, often using hydrogen peroxide in the presence of a base.
Chemical Derivatives of this compound
The this compound scaffold has been extensively modified to explore structure-activity relationships (SAR) and to develop analogs with improved potency, selectivity, and pharmacokinetic properties. Modifications have been made to the sugar moiety, the pyrrole ring, and the pyrimidine ring.
Sugar-Modified Analogs
Modifications to the ribose sugar have yielded a variety of derivatives with altered biological profiles. For instance, 2'-deoxy-2'-fluoroarabinofuranosyl analogs of this compound have been synthesized and evaluated for their antiproliferative and antiviral activities. These modifications can influence the compound's interaction with target enzymes and its metabolic stability.
Non-Nucleoside Analogs
To investigate the importance of the ribose moiety for biological activity, non-nucleoside analogs have been prepared. These compounds feature various substituents at the 7-position of the pyrrolo[2,3-d]pyrimidine core in place of the sugar. Studies have shown that while some non-nucleoside derivatives exhibit modest activity, the ribose moiety is generally crucial for potent biological effects.
Thioamide Derivatives
Conversion of the 5-carboxamide group to a thiocarboxamide has been a fruitful area of investigation. Thiothis compound and its analogs have demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV).
Quantitative Data Summary
The biological activities of this compound and its derivatives are summarized in the tables below. This data is crucial for understanding the SAR of this class of compounds.
| Compound | Modification | Target/Assay | IC50 / Activity | Reference |
| This compound | - | Protein Kinase C | Ki = 11-15 µM | [1] |
| L1210 cells | - | |||
| HCMV | - | |||
| HSV-1 | - | |||
| 2'-deoxy-2'-fluoro-ara-sangivamycin | 2'-fluoroarabinofuranosyl | L1210 cells | IC50 = 3 µM | |
| Thiothis compound analog (acyclic) | Acyclic sugar mimic, thiocarboxamide | HCMV | IC50 = 7 µM | |
| Thiothis compound analogs | Thiocarboxamide | HCMV | IC50 = 0.5 - 6 µM | [2] |
| Non-nucleoside thioamide analog | 7-substituted, thiocarboxamide | HCMV | IC50 = 0.1 - 1.3 µM | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the inhibition of key cellular signaling pathways. Its primary mechanism of action is the inhibition of protein kinase C (PKC), a crucial enzyme in signal transduction.[1]
Inhibition of Protein Kinase C
This compound acts as a competitive inhibitor of ATP binding to PKC.[1] This inhibition disrupts the downstream signaling cascades that are dependent on PKC activity.
Suppression of Erk and Akt Signaling
The inhibition of PKC by this compound leads to the suppression of the downstream Erk and Akt signaling pathways.[4] this compound has been shown to decrease the phosphorylation of both Erk1/2 and Akt, thereby inhibiting their activation.[4] These pathways are critical for cell proliferation, survival, and apoptosis. The suppression of Erk and Akt signaling by this compound contributes to its pro-apoptotic effects in cancer cells.[4]
Signaling Pathway Diagram
Caption: this compound inhibits PKC, leading to the suppression of Erk and Akt signaling pathways.
Experimental Protocols for Biological Assays
Protein Kinase C (PKC) Kinase Activity Assay
This assay measures the phosphotransferase activity of PKC.
Materials:
-
PKC enzyme preparation
-
Substrate cocktail (containing a specific PKC substrate peptide)
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
Inhibitor cocktail (optional, for control)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Thaw all assay components on ice.
-
In a microcentrifuge tube, combine 10 µL of the substrate cocktail, 10 µL of the inhibitor cocktail (or buffer), and 10 µL of the lipid activator (sonicated on ice before use).
-
Add 10 µL of the PKC enzyme preparation (25-100 ng of purified enzyme).
-
Initiate the reaction by adding 10 µL of the Mg2+/ATP cocktail containing [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound and its derivatives on cell viability.
Materials:
-
Cells in a 96-well plate
-
Test compounds (this compound or derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound remains a compelling molecule for drug discovery and development due to its potent and diverse biological activities. The synthetic routes established for its total synthesis provide a solid foundation for the generation of novel analogs. The exploration of its chemical derivatives has revealed key structure-activity relationships, guiding the design of compounds with improved therapeutic potential. Furthermore, the elucidation of its mechanism of action as a PKC inhibitor and a modulator of the Erk and Akt signaling pathways offers a clear rationale for its anticancer and antiviral effects. This technical guide provides a comprehensive resource for researchers, consolidating key information on the synthesis, derivatization, and biological evaluation of this compound, with the aim of fostering continued innovation in this important area of medicinal chemistry.
References
- 1. This compound, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of certain thiothis compound analogs as potential inhibitors of cell proliferation and human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of non-nucleoside analogs of toyocamycin, this compound, and ++thiothis compound: influence of various 7-substituents on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Clinical Trials and Safety Profile of Sangivamycin in Humans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sangivamycin, a pyrrolopyrimidine antibiotic and structural analog of adenosine, was initially investigated as an anti-cancer agent in the 1960s. While it proved inactive against the studied malignancies, the early Phase I clinical trials provided valuable data on its safety and tolerability in humans. These historical data, coupled with recent preclinical and in vitro studies exploring its potent antiviral properties, have renewed interest in this compound as a potential therapeutic. This document provides a comprehensive technical overview of the early human clinical trial data, the known safety profile, experimental protocols for key safety assessments, and the molecular mechanisms of action of this compound.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily stemming from its nature as an adenosine analog.
-
Inhibition of Macromolecule Synthesis : The compound is known to inhibit the synthesis of both DNA and RNA, a key characteristic of its initial consideration as an anti-neoplastic agent.[1]
-
Protein Kinase Inhibition : this compound is an inhibitor of protein kinase C (PKC).[1]
-
Induction of Apoptosis via Signaling Pathway Suppression : In primary effusion lymphoma (PEL) cells, this compound has been shown to induce apoptosis. This is achieved by suppressing the phosphorylation, and thus the activation, of key survival signaling proteins, namely Erk1/2 and Akt.[1] The inhibition of these pathways disrupts signals that promote cell proliferation and inhibit apoptosis, leading to programmed cell death in susceptible cells.[1]
Caption: this compound's inhibition of Erk/Akt signaling pathways to induce apoptosis.
Early Phase I Clinical Trial Data
In the 1960s, this compound was evaluated in a Phase I clinical trial by Pfizer in collaboration with the National Cancer Institute (NCI) as a potential cancer therapy.[2] The trial established an initial human safety profile, which is summarized below.
| Parameter | Finding | Citation |
| Study Population | 40 patients with cancer | [2] |
| Total Number of Subjects | A total of 88 humans were tested in NCI clinical trials | [2] |
| Dosing Regimens | Daily, thrice weekly, or weekly | [2] |
| Total Dose Range | 0.1–2.83 mg/kg | [2] |
| Highest Safe Single Dose | 0.3 mg/kg | [2] |
| Key Outcome | The compound was well-tolerated | [2] |
| Efficacy | Inactive against the cancers studied | [2] |
| Safety Endpoint | The Maximum Tolerated Dose (MTD) was not reached | [2] |
Safety Profile and Experimental Protocols
The safety of this compound is supported by the early human trial data and more recent in vitro and preclinical animal studies.[2]
Human Safety Summary
The compound was reported to be well-tolerated in 40 cancer patients, with the maximum tolerated dose not being reached within the tested range of 0.1 to 2.83 mg/kg total dose.[2] The data suggests that doses required to achieve antiviral concentrations in vivo would likely fall within this safe dosing range.[2]
Preclinical Safety
Extensive historical safety data from animal studies exist, including toxicology, histopathology, and cardiotoxicity studies.[2] Maximum tolerated doses were established in mice, rats, dogs, and nonhuman primates, which supported the safety findings of the original human clinical trial.[2] For instance, preclinical studies in grivets showed the drug was tolerated for 10 days at a daily dose of 1.6 mg/kg and for 28 days at 0.4 mg/kg/d.[2]
In Vitro Safety Pharmacology Protocols
Modern in vitro studies have been conducted to further characterize the safety profile of this compound, with methodologies detailed below.
4.3.1 Metabolic Stability and Cytochrome P450 (CYP) Inhibition
-
Objective : To assess the metabolic stability of this compound in liver microsomes and its potential to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.
-
Experimental Protocol :
-
Metabolic Stability : this compound was incubated with both active and heat-inactivated human and mouse liver microsomes (0.5 mg/mL) at 37°C. The reaction was initiated by adding cofactors (2.5 mM NADPH and 3.3 mM MgCl₂). Aliquots were collected at multiple time points (0, 15, 30, 60, 90, and 120 minutes).[2] The concentration of the remaining this compound at each point was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine its metabolic rate.[2]
-
CYP Inhibition : The effect of this compound (at concentrations ranging from 1–100 μM) on various CYP isoforms was tested. Known CYP-active compounds were used as positive controls.[2] The activity of each isoform was measured to determine if this compound caused significant inhibition and to calculate IC₅₀ values if applicable.[2]
-
-
Results Summary : this compound did not significantly inhibit major CYP isoforms within the tested concentration range.[2]
| In Vitro Safety Assay | Protocol Summary | Key Finding | Citation | | :--- | :--- | :--- | | Metabolic Stability | Incubation with human and mouse liver microsomes and NADPH for up to 120 minutes; remaining drug quantified by LC-MS/MS. | Specific stability data not detailed, but part of a favorable ADME profile. |[2] | | CYP450 Inhibition | Tested at 1-100 μM against a panel of CYP isoforms. | Did not significantly affect CYP isoforms; IC₅₀ could not be determined. |[2] | | hERG Channel Inhibition | Assessed at 6 concentrations (up to 10 μM) on HEK293T cells using the QPatch HTX electrophysiology platform. | Data suggests a favorable cardiac safety profile. |[2] | | Cytotoxicity | Evaluated in Vero E6 and Calu-3 cells at 24, 48, and 72 hours using CellTiter-Glo (ATP levels) and MTS (metabolic activity) assays. | Slow decrease in cell viability over time, indicating low cytotoxicity at antiviral concentrations. |[2] |
4.3.2 Cardiac Potassium Channel (hERG) Inhibition
-
Objective : To evaluate the potential of this compound to inhibit the KCNH2 (hERG) potassium channel, a critical component of cardiac action potential repolarization. Inhibition of this channel is a major cause of drug-induced QT interval prolongation and torsades de pointes.
-
Experimental Protocol : The assessment was performed using HEK293T cells expressing the hERG channel on a QPatch HTX electrophysiology platform.[2] this compound was tested at six cumulative concentrations, with a high test concentration of 10 μM.[2] The percentage change in the hERG channel tail current was measured to calculate the degree of channel inhibition.[2]
Clinical Trial Design: Dose Escalation
Early phase I trials are designed to determine the safety, tolerability, and MTD of a new drug. A common design, similar in principle to the methods used for early this compound trials, is the "3+3" dose-escalation scheme.[3][4]
-
Protocol :
-
A cohort of 3 patients is enrolled at a starting dose level.
-
These patients are monitored for a predefined period (e.g., one cycle) for Dose-Limiting Toxicities (DLTs).
-
If 0 of 3 patients experience a DLT, the trial escalates to the next dose level, and a new cohort of 3 patients is enrolled.
-
If 1 of 3 patients experiences a DLT, 3 more patients are enrolled at the same dose level.
-
If ≥2 of 3 (or ≥2 of 6) patients experience a DLT, the MTD is considered exceeded, and that dose level is declared too toxic. The MTD is typically the dose level below this.
-
Caption: Workflow of a standard 3+3 dose-escalation design for a Phase I trial.
Conclusion
The historical Phase I clinical data for this compound demonstrate that the drug was well-tolerated in humans at doses up to 2.83 mg/kg.[2] The maximum tolerated dose was not identified in these early studies, suggesting a potentially wide therapeutic window.[2] Modern in vitro safety pharmacology studies corroborate this favorable profile, indicating low potential for cytotoxicity, cardiac hERG channel inhibition, and major cytochrome P450-mediated drug interactions at concentrations relevant for its antiviral activity.[2] While the original development as an anti-cancer agent was halted due to lack of efficacy, the robust safety data from these foundational human trials provide strong support for its further clinical development as a potential antiviral therapeutic.[2][5]
References
- 1. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Frontiers | A first-in-human, open-label, dose-escalation and dose-expansion phase I study to evaluate the safety, tolerability, pharmacokinetics/pharmacodynamics, and antitumor activity of QL1604, a humanized anti–PD-1 mAb, in patients with advanced or metastatic solid tumors [frontiersin.org]
- 5. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sangivamycin in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sangivamycin, a potent nucleoside analog, in cell culture experiments.
Introduction
This compound is a pyrrolopyrimidine nucleoside antibiotic isolated from Streptomyces species.[1] It is a structural analog of adenosine and exhibits a range of biological activities, including antitumor, antiviral, and anti-angiogenic properties.[2][3][4] Its primary mechanisms of action involve the inhibition of protein kinase C (PKC) and the disruption of nucleic acid synthesis.[1][2][5] These characteristics make this compound a valuable tool for studying various cellular processes and a compound of interest for therapeutic development.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms:
-
Inhibition of Protein Kinase C (PKC): this compound is a potent inhibitor of PKC, a family of kinases crucial for signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[5][6] The inhibition is competitive with respect to ATP, with an apparent Ki value of approximately 11-15 µM.[5] Unlike some inhibitors, this compound's action is independent of the lipid regulatory domain, and it selectively inhibits PKC over cAMP-dependent protein kinase.[5]
-
Inhibition of RNA and DNA Synthesis: As a nucleoside analog, this compound can interfere with nucleic acid metabolism. Studies have shown that it significantly inhibits both RNA and DNA synthesis in cells.[1][2] This inhibition contributes to its cytotoxic and antiviral effects.
-
Anti-Angiogenic Effects: this compound has been shown to suppress angiogenesis (the formation of new blood vessels) in both in vivo and in vitro models.[2] This effect is partly attributed to the inhibition of endothelial cell surface ATP synthase, in addition to its effects on PKC and DNA/RNA synthesis.[2]
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic concentrations of this compound in various cell lines, primarily from antiviral studies.
Table 1: Antiviral Activity of this compound (IC50)
| Cell Line | Virus | IC50 (nM) | Notes |
|---|---|---|---|
| Vero E6 | SARS-CoV-2 (WA1) | 52 ± 13 | Average from MOIs of 0.2 to 1.3.[7] |
| Vero E6 | SARS-CoV-2 (Delta) | 39.4 | 48h incubation.[8] |
| Caco-2 | SARS-CoV-2 (WA1) | 42.0 ± 8.8 | Average from multiple variants.[8] |
| Calu-3 | SARS-CoV-2 (WA1) | 64.3 ± 4.7 | Average from multiple variants.[8] |
Table 2: Cytotoxicity of this compound (CC50)
| Cell Line | Assay | CC50 (nM) |
|---|---|---|
| Vero E6 | CellTiter-Glo | 617 ± 181 (Average) |
| Calu-3 | CellTiter-Glo | >5000 |
| Caco-2 | CellTiter-Glo | >5000 |
| Multiple Cell Lines | CellTox Green | >5000 (Average) |
Data for Table 2 was compiled from a study by O'Brien et al., 2022.[9]
Experimental Protocols
4.1. Materials Required
-
This compound powder (e.g., from Berry & Associates)[10]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Appropriate mammalian cell line (e.g., Vero E6, Calu-3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture plates (e.g., 96-well, 24-well, or T-25 flasks)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTT, or MTS)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, microscope)
4.2. Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Note: Perform this step in a biosafety cabinet to maintain sterility.
-
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
4.3. General Protocol for Cell Treatment
-
Cell Seeding: Plate cells in the desired format (e.g., 96-well plate for viability assays) at a density that ensures they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well for a 96-well plate). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" (medium with the same concentration of DMSO as the treated wells) and an "untreated control" (medium only).
-
Incubation: Return the plates to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours).[7] The optimal incubation time will depend on the cell line and the specific endpoint being measured.
4.4. Protocol for Cell Viability Assay (e.g., CellTiter-Glo®) This protocol is designed for a 96-well plate format following the general treatment protocol.
-
Plate Equilibration: After the incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Lysis & Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 or CC50 value using non-linear regression analysis.[11][12]
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure the stock solution is fully dissolved before making dilutions. If precipitation occurs in the culture medium, consider using a lower concentration or a different formulation if available.
-
Cytotoxicity: this compound can be cytotoxic, especially to rapidly dividing cells.[3][8] It is crucial to perform a dose-response curve to determine the optimal concentration range that achieves the desired biological effect without causing excessive cell death, unless cytotoxicity is the endpoint being measured.
-
Cell Line Variability: The sensitivity of different cell lines to this compound can vary significantly. Always determine the IC50/CC50 for the specific cell line used in your experiments.
-
Off-Target Effects: As this compound inhibits multiple cellular processes (PKC, nucleic acid synthesis), consider potential off-target effects when interpreting results. Use appropriate controls and complementary experiments to validate findings.
References
- 1. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor angiogenesis by targeting endothelial surface ATP synthase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiherpesvirus activity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new biological role of this compound; inhibition of protein kinases [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Sangivamycin for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Sangivamycin for various in vitro assays. This compound, a pyrrolopyrimidine antibiotic and a potent inhibitor of protein kinase C (PKC), has demonstrated significant anti-tumor and anti-viral activities.[1] Establishing the correct concentration is critical for obtaining accurate and reproducible experimental results. This document outlines the methodologies for key in vitro assays, summarizes effective concentrations from published literature, and provides visual aids for understanding the relevant signaling pathways and experimental workflows.
Data Presentation: this compound In Vitro Efficacy
The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the duration of treatment. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and other effective concentrations of this compound in various in vitro models.
| Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| Vero E6 | SARS-CoV-2 Inhibition | 14 - 82 nM | [1] |
| Calu-3 | SARS-CoV-2 Inhibition | 14 - 82 nM | [1] |
| Caco-2 | SARS-CoV-2 Inhibition | 14 - 82 nM | [1] |
| Primary Effusion Lymphoma (PEL) | Cell Viability | Drastic decrease in viability (concentration not specified) | [2] |
| KSHV-uninfected B lymphoma | Cell Viability | Less effective than in PEL cells | [2] |
| MCF-WT (Breast Cancer) | Cytostatic Effects | High nanomolar to low micromolar range | [1] |
| Pancreatic Cancer Cells | Apoptosis | Effective (concentration not specified) | [1] |
| Breast Cancer MCF-AR Cells | Apoptosis | Effective (concentration not specified) | [1] |
| Normal Pancreatic Cells | Cytotoxicity | Well-tolerated | [1] |
| Ramos Cells | Cytotoxicity | Well-tolerated | [1] |
| Burkitt Lymphoma DG75 Cells | Cytotoxicity | Well-tolerated | [1] |
Experimental Protocols
The following are detailed protocols for common in vitro assays to determine the optimal concentration of this compound. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and NF-κB.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Erk, Erk, p-p38, p38, p-JNK, JNK, p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the activity of a specific kinase, such as PKC.
Materials:
-
Purified active kinase (e.g., PKC)
-
Kinase-specific substrate
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/fluorometric assays)
-
Kinase reaction buffer
-
Detection reagents (depending on the assay format)
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tube, combine the kinase, its substrate, and different concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or boiling).
-
Detection: Measure the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For non-radioactive assays, this may involve using a phospho-specific antibody and a colorimetric or fluorescent readout.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the general workflow for determining its optimal concentration.
References
Application Notes and Protocols: Preparation of Sangivamycin Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sangivamycin is a nucleoside analog antibiotic with potent antitumor, antiviral, and anti-inflammatory properties.[1][2] It functions as a potent inhibitor of Protein Kinase C (PKC) and also suppresses both DNA and RNA synthesis.[1][2] Furthermore, studies have shown that this compound can induce apoptosis by inhibiting the Erk and Akt signaling pathways.[1] Given its broad biological activities, accurate and consistent preparation of this compound solutions is critical for reproducible experimental results.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Physicochemical Properties
This compound is typically supplied as a solid, often in a hydrate form. It is crucial to use the correct molecular weight, as specified on the product's certificate of analysis, for accurate concentration calculations.
| Property | Value (Anhydrous) | Value (Monohydrate) | Reference |
| Chemical Formula | C₁₂H₁₅N₅O₅ | C₁₂H₁₇N₅O₆ | [3][4] |
| Molecular Weight | 309.28 g/mol | 327.29 g/mol | [2][4] |
| Appearance | Solid | Solid | [5] |
| CAS Number | 18417-89-5 | 129601-63-4 | [3][4] |
Solubility and Stability
Proper solvent selection and storage are paramount to maintaining the integrity of this compound.
| Solvent | Solubility | Reference |
| DMSO | Slightly Soluble (0.1-1 mg/mL) | [5] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [5] |
| Water | Slightly Soluble (0.1-1 mg/mL) | [5] |
| PBS (pH 7.4) | Soluble up to 500 µM | [6][7] |
Stability:
-
Solid Form: Stable for at least 4 years when stored properly.[5]
-
Stock Solution: When stored in DMSO at -20°C, the solution is stable for months. Avoid repeated freeze-thaw cycles. For long-term storage (months to years), maintain at -20°C in a dry, dark environment.[8]
Experimental Protocols
4.1. Safety Precautions
This compound is highly toxic. According to the Globally Harmonized System (GHS) classification, it is fatal if swallowed, in contact with skin, or if inhaled.[3]
-
Always handle this compound powder in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
4.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can then be diluted to working concentrations.
Materials:
-
This compound (hydrate, MW: 327.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. The formula is:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 327.3 g/mol = 3.273 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out the calculated amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for several minutes.
-
If the solid does not dissolve completely, briefly warm the solution in a 37°C water bath and/or sonicate until all the material is in solution.[9]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[8]
-
4.3. Protocol for Preparing Working Solutions
For most in vitro assays, the DMSO stock solution is diluted with an aqueous medium.[9]
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your cell culture medium or experimental buffer to achieve the desired final concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to prevent solvent-induced toxicity.[10][11]
-
Always run a vehicle control (medium containing the same final concentration of DMSO) in your experiments.
Visualization of Protocols and Pathways
References
- 1. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound monohydrate | C12H17N5O6 | CID 16219974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Content Imaging Assays to Determine Sangivamycin Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sangivamycin is a pyrrolopyrimidine nucleoside antibiotic with potent antiviral and anti-cancer properties. Its mechanism of action involves the inhibition of protein kinase C (PKC) and the positive transcription elongation factor b (P-TEFb), a cyclin-dependent kinase 9 (CDK9) complex. This inhibition leads to a global decrease in RNA synthesis, ultimately inducing cell cycle arrest and apoptosis in susceptible cells.[1] High-content imaging (HCI) offers a powerful, multiplexed approach to quantitatively assess the potency of this compound by simultaneously measuring its effects on multiple cellular parameters, including RNA synthesis, cell cycle progression, and apoptosis.
This application note provides detailed protocols for three distinct high-content imaging assays to determine the potency of this compound. These assays are designed for automated microscopy and analysis, enabling robust and reproducible quantification of the compound's biological effects.
Key Cellular Effects of this compound Amenable to High-Content Imaging
-
Inhibition of RNA Synthesis: As an inhibitor of P-TEFb, this compound directly blocks transcription elongation. This can be visualized and quantified by measuring the incorporation of a nucleoside analog, such as 5-ethynyl uridine (5-EU), into newly synthesized RNA.
-
Cell Cycle Arrest: By disrupting the transcription of key cell cycle regulators, this compound can induce cell cycle arrest, often at the G2/M phase.[2][3] This can be monitored by analyzing DNA content using a nuclear stain like Hoechst 33342.
-
Induction of Apoptosis: The cellular stress induced by transcription inhibition and cell cycle arrest can lead to programmed cell death (apoptosis). This can be quantified by detecting the activation of key apoptotic markers, such as cleaved caspase-3.[1][4]
Experimental Protocols
RNA Synthesis Inhibition Assay
This assay quantifies the inhibition of de novo RNA synthesis by measuring the incorporation of 5-ethynyl uridine (5-EU) into nascent RNA.
Materials:
-
Cancer cell line of choice (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium
-
This compound (various concentrations)
-
5-ethynyl uridine (5-EU)
-
Click-iT® RNA Imaging Kit (or equivalent)
-
Hoechst 33342
-
Black, clear-bottom 96- or 384-well microplates suitable for imaging
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed cells into a 96- or 384-well imaging plate at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a predetermined time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
5-EU Labeling: Add 5-EU to the cell culture medium at a final concentration of 1 mM and incubate for 1-2 hours under normal cell culture conditions.
-
Fixation and Permeabilization:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells twice with PBS. Stain the nuclei with Hoechst 33342 (1 µg/mL in PBS) for 15 minutes at room temperature, protected from light.
-
Imaging and Analysis:
-
Wash the cells twice with PBS.
-
Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent azide (e.g., Alexa Fluor 488) and Hoechst 33342.
-
Use image analysis software to identify nuclei (based on Hoechst staining) and quantify the mean fluorescence intensity of the 5-EU signal within the nucleus.
-
Calculate the IC50 value for RNA synthesis inhibition by plotting the normalized 5-EU intensity against the this compound concentration.
-
Caption: Workflow for the RNA synthesis inhibition assay.
Cell Cycle Analysis Assay
This assay determines the effect of this compound on cell cycle distribution by quantifying the DNA content of individual cells.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound (various concentrations)
-
Hoechst 33342
-
Black, clear-bottom 96- or 384-well microplates
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the RNA Synthesis Inhibition Assay protocol. A longer treatment time (e.g., 24-48 hours) may be necessary to observe significant changes in cell cycle distribution.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Wash twice with PBS. Stain the nuclei with Hoechst 33342 (2 µg/mL in PBS) for 30 minutes at room temperature, protected from light.
-
Imaging and Analysis:
-
Wash twice with PBS.
-
Acquire images using a high-content imaging system with the DAPI channel.
-
Use image analysis software to identify individual nuclei and measure the integrated fluorescence intensity of the Hoechst stain for each nucleus.
-
Generate a histogram of the integrated nuclear intensity to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Analyze the dose-dependent effect of this compound on the cell cycle distribution.
-
Caption: Workflow for the cell cycle analysis assay.
Apoptosis Assay
This assay quantifies the induction of apoptosis by this compound through the detection of activated caspase-3.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound (various concentrations)
-
Antibody against cleaved caspase-3 (active form)
-
Fluorescently labeled secondary antibody
-
Hoechst 33342
-
Black, clear-bottom 96- or 384-well microplates
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the RNA Synthesis Inhibition Assay protocol. A treatment duration of 24-72 hours is typically required to induce apoptosis.
-
Fixation and Permeabilization: Follow steps 2 and 3 from the Cell Cycle Analysis Assay protocol.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against cleaved caspase-3, diluted in antibody dilution buffer (e.g., 1% BSA in PBS), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with the fluorescently labeled secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei with Hoechst 33342 (1 µg/mL in PBS) for 15 minutes at room temperature, protected from light.
-
Imaging and Analysis:
-
Wash the cells twice with PBS.
-
Acquire images using a high-content imaging system with appropriate filter sets for the secondary antibody fluorophore and Hoechst 33342.
-
Use image analysis software to identify nuclei and quantify the percentage of cells positive for cleaved caspase-3 staining.
-
Determine the dose-dependent induction of apoptosis by this compound.
-
Caption: Workflow for the apoptosis assay.
Data Presentation
The quantitative data obtained from these assays can be summarized in the following tables for easy comparison and potency determination.
Table 1: this compound IC50 Values for Cell Viability in Various Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Duration (hours) | Reference |
| MCF7 (Breast) | ~300 | 72 | [2] |
| MDA-MB-231 (Breast) | ~300 | 72 | [2] |
| Primary Effusion Lymphoma | ~100-200 | 48 | [1] |
| Multiple Myeloma (RPMI-8226) | ~50 | 24 | [5] |
| Multiple Myeloma (NCI-H929) | ~70 | 24 | [5] |
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells
| Treatment (0.3 µM this compound) | Cell Line | % G0/G1 | % S | % G2/M | % Sub-G0/G1 (Apoptotic) | Incubation Time (hours) | Reference |
| Control | MCF7/ADR | 65.2 | 24.1 | 10.7 | 1.5 | 0 | [2] |
| This compound | MCF7/ADR | 45.1 | 28.3 | 20.4 | 6.2 | 24 | [2] |
| This compound | MCF7/ADR | 30.7 | 25.9 | 28.1 | 15.3 | 48 | [2] |
| This compound | MCF7/ADR | 15.4 | 19.8 | 35.6 | 29.2 | 72 | [2] |
Table 3: Induction of Apoptosis by this compound in Primary Effusion Lymphoma Cells
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Caspase-7/9 activation) | Incubation Time (hours) | Reference |
| TY-1 | 0 | ~5 | 48 | [1] |
| TY-1 | 0.1 | ~15 | 48 | [1] |
| TY-1 | 0.2 | ~35 | 48 | [1] |
| BC-3 | 0 | ~8 | 48 | [1] |
| BC-3 | 0.1 | ~20 | 48 | [1] |
| BC-3 | 0.2 | ~45 | 48 | [1] |
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways affected by this compound, leading to the cellular outcomes measured in the described assays.
Caption: this compound signaling pathway.
References
- 1. Cell Fate following Irradiation of MDA-MB-231 and MCF-7 Breast Cancer Cells Pre-Exposed to the Tetrahydroisoquinoline Sulfamate Microtubule Disruptor STX3451 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forums.futura-sciences.com [forums.futura-sciences.com]
- 3. The nucleoside analog this compound induces apoptotic cell death in breast carcinoma MCF7/adriamycin-resistant cells via protein kinase Cdelta and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C involvement in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sangivamycin Cytotoxicity
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for evaluating the cytotoxic effects of Sangivamycin using common cell viability assays.
Introduction to this compound
This compound is a nucleoside analog originally isolated from Streptomyces rimosus.[1] It is known to possess potent antiviral and antitumor properties.[1][2] The anticancer activity of this compound is attributed to its pleiotropic effects, including the inhibition of protein kinase C (PKC) and positive transcription elongation factor b (P-TEFb), which can lead to the induction of apoptosis in cancer cells.[1][3] Given its mechanism of action, it is crucial to employ reliable and appropriate cell viability assays to quantify its cytotoxic and cytostatic effects on various cell lines.[4]
The choice of assay is critical, as different methods measure distinct cellular parameters, such as metabolic activity, ATP levels, or membrane integrity.[5] This document outlines protocols for three standard assays: the MTT assay (metabolic activity), the CellTiter-Glo® Luminescent Assay (ATP quantification), and the Annexin V/PI Apoptosis Assay (membrane integrity and apoptosis).
Application Note I: MTT Colorimetric Assay
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] These insoluble crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance.[8] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[9]
Application for this compound: The MTT assay is a cost-effective and widely used method for initial high-throughput screening of cytotoxic compounds like this compound. It provides a robust measure of how the drug affects the overall metabolic health of a cell population. However, it's important to note that this assay measures metabolic activity, not cell number directly, and may not distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.[4]
This protocol is adapted for a 96-well plate format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: Prepare a 5 mg/mL stock in sterile PBS, filter-sterilize, and store at -20°C protected from light.[8]
-
Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
Microplate spectrophotometer (ELISA reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[10]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Crystal Formation: Incubate the plate for 3 to 4 hours at 37°C in a humidified atmosphere.[7][8]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[7] To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight at 37°C.[7][9]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7][9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Application Note II: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® Luminescent Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, an indicator of metabolically active cells.[11][12] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP.[4] The "glow-type" signal has a long half-life (greater than five hours), providing flexibility in measurement.[11]
Application for this compound: This assay is highly sensitive and ideal for high-throughput screening. Its "add-mix-measure" format reduces pipetting errors and simplifies the workflow.[11] Studies have specifically used the CellTiter-Glo® assay to determine the cytotoxicity of this compound in various cell lines, making it a validated method for this compound.[13][14]
This protocol is adapted for a 96-well opaque-walled plate format.
Materials:
-
CellTiter-Glo® Reagent (Buffer and lyophilized Substrate).[15]
-
Opaque-walled 96-well plates (to prevent well-to-well signal cross-talk).
-
Complete cell culture medium.
-
Luminometer plate reader.
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature.[15] Transfer the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[15]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (100 µL/well) and treat with various concentrations of this compound as described in the MTT protocol (Steps 1-3). Include control wells with medium only for background measurement.[12]
-
Plate Equilibration: After the treatment incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.[15]
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Application Note III: Annexin V & Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic or necrotic cells.[16] In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[16][17]
Application for this compound: Since this compound is known to induce apoptosis, this assay is essential for confirming its mechanism of cell killing.[1][13] It provides quantitative data on the percentage of cells in different stages of cell death, offering a more detailed picture than metabolic assays alone.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) solution.
-
1X Annexin-binding buffer (typically 10 mM Hepes, 140 mM NaCl, and 2.5 mM CaCl₂).[18]
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates) and treat with this compound at desired concentrations for the specified time.
-
Cell Harvesting: After incubation, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant collected earlier.[16]
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300-700 x g for 5 minutes.[16][19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[19] Add Annexin V conjugate (e.g., 5 µL) and PI solution (e.g., 2 µL of 1 mg/mL solution).[16] Note: The optimal concentration of reagents should be determined empirically.[18]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[18][19]
-
Final Preparation: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube, mix gently, and keep the samples on ice, protected from light.[18]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]
-
Visualizations and Data
Diagrams
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) of this compound varies depending on the cell line and the assay conditions, including the duration of exposure.[10] The following table summarizes reported cytotoxicity values for this compound.
| Cell Line | Assay Used | Incubation Time | Reported Value (CC50/IC50) |
| Vero E6 | CellTiter-Glo | 48 hours | CC50: >500 nM |
| Calu-3 | CellTiter-Glo | 72 hours | CC50: >1000 nM |
| Caco-2 | CellTiter-Glo | 96 hours | CC50: >5000 nM |
| A549 | CellTiter-Glo | 72 hours | CC50: >1000 nM |
| Huh-7 | CellTiter-Glo | 72 hours | CC50: >1000 nM |
| HepG2 | CellTiter-Glo | 72 hours | CC50: >1000 nM |
| HEK293T | CellTiter-Glo | 72 hours | CC50: >1000 nM |
| Human Hepatocytes | CellTiter-Glo | 72 hours | CC50: >1000 nM |
Table 1: Summary of reported cytotoxicity (CC50) values for this compound in various cell lines as determined by the CellTiter-Glo assay. Data extracted from a study on this compound's antiviral properties.[13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OUH - Protocols [ous-research.no]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kumc.edu [kumc.edu]
- 19. bosterbio.com [bosterbio.com]
Application Notes & Protocols: Co-administration of Sangivamycin and Remdesivir for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the combined antiviral effects of Sangivamycin and remdesivir. The provided information is intended to guide researchers in designing and executing experiments to evaluate this drug combination against various viruses, with a primary focus on coronaviruses like SARS-CoV-2.
Introduction
This compound is a nucleoside analog with broad-spectrum antiviral activity against several distinct viruses, including arenaviruses, filoviruses, and orthopoxviruses.[1][2][3] It has demonstrated potent efficacy against multiple variants of SARS-CoV-2, in some cases surpassing the activity of remdesivir.[1][2][4] Remdesivir is also a nucleoside analog that functions as a direct-acting antiviral agent by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[5][6][7] It is an approved therapeutic for COVID-19.[4][6]
Studies have shown that when combined, this compound and remdesivir exhibit an additive antiviral effect against SARS-CoV-2.[1][2][4][8] This suggests potential therapeutic advantages, such as the ability to use lower doses of each drug, thereby reducing the potential for side effects while achieving significant viral replication suppression.[2][4] This document outlines the underlying mechanisms, provides quantitative data from in-vitro studies, and offers detailed protocols for further research.
Mechanism of Action
Both this compound and remdesivir are nucleoside analogs that interfere with viral replication.
-
This compound: As an adenosine analog, this compound is incorporated into viral RNA by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[9] This incorporation does not appear to cause immediate chain termination but is believed to disrupt the overall process of viral replication.[9]
-
Remdesivir: Remdesivir is a prodrug that is metabolized into its active triphosphate form (RDV-TP).[5][10] RDV-TP acts as an adenosine triphosphate (ATP) analog and is incorporated into the nascent viral RNA chain by the RdRp.[5][7][10] This incorporation leads to delayed chain termination, thereby halting viral replication.[5][6]
The additive effect of the combination suggests that both agents can act on the viral RdRp without interfering with each other's activity.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - this compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties [insight.jci.org]
- 3. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir - Wikipedia [en.wikipedia.org]
- 6. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 8. JCI Insight - this compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties [insight.jci.org]
- 9. This compound is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Measuring Sangivamycin Incorporation into Viral RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sangivamycin, an adenosine analog, has demonstrated potent antiviral activity against a range of viruses, including SARS-CoV-2.[1][2] Its mechanism of action involves incorporation into viral RNA, a process that can be quantified and characterized using several advanced molecular biology and analytical techniques. Understanding the extent and impact of this compound incorporation is crucial for elucidating its precise antiviral mechanism and for the development of novel therapeutics.
These application notes provide detailed protocols for three key techniques to measure the incorporation of this compound into viral RNA: Mass Spectrometry, in vitro RNA-dependent RNA polymerase (RdRp) assays, and a prospective Click Chemistry-based labeling approach.
Quantitative Data Summary
The following table summarizes quantitative data on this compound incorporation into SARS-CoV-2 RNA as determined by mass spectrometry.
| Parameter | Value | Viral Context | Reference |
| Incorporation Rate | Up to 1.8 this compound molecules per 1,000 nucleotides | SARS-CoV-2 RNA from infected cells and virions | [1] |
| Incorporation per Genome | Approximately 49 this compound molecules per genome | SARS-CoV-2 | [1] |
| Effect on Mutation Rate | No significant change | SARS-CoV-2 | [1] |
| Chain Termination | Not a chain terminator | In vitro SARS-CoV-2 RdRp assay | [1] |
I. Mass Spectrometry-Based Quantification of this compound in Viral RNA
Mass spectrometry (MS) is a powerful and definitive method to detect and quantify the incorporation of nucleoside analogs like this compound into RNA. This approach allows for the direct measurement of the modified nucleoside within the context of the viral genome.
Experimental Workflow: Mass Spectrometry
References
Application Note: Measuring Sangivamycin's Effect on Cellular ATP Synthesis Using a Bioluminescence Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of all living cells, driving essential processes from muscle contraction to DNA replication.[1][2] Consequently, the measurement of intracellular ATP is a fundamental method for assessing cell viability, proliferation, and cytotoxicity.[1] A rapid decrease in cytoplasmic ATP is a clear indicator of cell injury or metabolic disruption.[1] Sangivamycin, a nucleoside analog antibiotic, is a potent inhibitor of protein kinase C (PKC) and other kinases, acting as a competitive inhibitor with respect to ATP.[3][4][5] It has also been shown to inhibit DNA and RNA synthesis and suppress ATP production on the endothelial cell surface.[6] Given these mechanisms, this compound is expected to impact cellular energy metabolism.
This application note provides a detailed protocol for quantifying the effects of this compound on cellular ATP levels using a bioluminescence-based assay. The assay leverages the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction, producing a light signal directly proportional to the amount of ATP present.[7][8] This method is highly sensitive, reliable, and well-suited for high-throughput screening of cytotoxic or metabolism-altering compounds.[1][9][10]
Principle of the Bioluminescence ATP Assay
The assay is based on the reaction catalyzed by firefly luciferase:
D-Luciferin + ATP + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (λ ≈ 560 nm)
In this two-step reaction, luciferin is first adenylated using ATP. Subsequently, this intermediate is oxidized to produce oxyluciferin in an excited state, which then decays to its ground state, emitting light.[7][8] When cells are lysed, the released ATP becomes available to the luciferase enzyme. Under optimal conditions, the intensity of the emitted light is linearly related to the concentration of ATP, which in turn correlates with the number of viable, metabolically active cells in the sample.[1][7]
Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall experimental process involves cell culture, treatment with a serial dilution of this compound, cell lysis to release ATP, addition of the luciferase/luciferin reagent, and measurement of the resulting luminescence.
This compound's Proposed Mechanism of Action on ATP Synthesis
This compound is a known inhibitor of protein kinases, particularly Protein Kinase C (PKC), by competing with ATP for the kinase's binding site.[4][5] PKC is a crucial node in signaling pathways that regulate cellular metabolism. By inhibiting PKC and potentially other kinases, this compound can disrupt downstream phosphorylation events that are necessary for maintaining metabolic homeostasis, which may indirectly lead to a reduction in cellular ATP levels. Furthermore, as a nucleoside analog, it can interfere with RNA and DNA synthesis, inducing cellular stress and apoptosis, processes that ultimately lead to a collapse of cellular ATP pools.[6][11]
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats like 384-well plates.[9]
Materials and Reagents
-
Cell Line: Appropriate mammalian cell line (e.g., HeLa, A549, or a specific cancer cell line of interest).
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640) with FBS and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Bioluminescence ATP Assay Kit: (e.g., CellTiter-Glo® from Promega, ATP Bioluminescence Assay Kit from Sigma-Aldrich). These kits typically contain an ATP releasing agent (lysing buffer) and a luciferase/luciferin substrate solution.[12]
-
Equipment:
-
Sterile 96-well opaque-walled microplates (for luminescence).
-
Standard cell culture incubator (37°C, 5% CO₂).
-
Luminometer or a microplate reader with luminescence detection capability.
-
Multichannel pipette.
-
Cell Preparation and Seeding
-
Culture cells to ~80% confluency using standard cell culture techniques.
-
Trypsinize and count the cells. Resuspend the cells in fresh culture medium to a final concentration that will result in 5,000-10,000 cells per well (optimization may be required).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.[12]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
This compound Treatment
-
Prepare a serial dilution of this compound in culture medium from your stock solution. A typical concentration range might be 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
ATP Assay Protocol
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[13]
-
Add 100 µL of the ATP assay reagent to each well of the 96-well plate. The reagent both lyses the cells to release ATP and provides the necessary components for the luminescence reaction.[1]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to ensure complete cell lysis and mixing.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer. An integration time of 0.5 to 1 second per well is usually sufficient.
Data Presentation and Analysis
Data Processing
-
Average the Relative Light Unit (RLU) values from replicate wells.
-
Subtract the average RLU of the "medium only" background wells from all other readings.
-
Express the effect of this compound as a percentage of the vehicle-treated control cells:
% ATP Level = (RLU of Treated Sample / RLU of Vehicle Control) x 100
Sample Data Tables
The processed data can be summarized in tables for clear comparison.
Table 1: Dose-Dependent Effect of this compound on Cellular ATP Levels after 48h
| This compound (µM) | Average RLU (Corrected) | Standard Deviation | % ATP Level (vs. Control) |
| 0 (Vehicle) | 1,520,400 | 85,300 | 100.0% |
| 0.01 | 1,495,100 | 79,800 | 98.3% |
| 0.1 | 1,350,800 | 71,200 | 88.8% |
| 1 | 985,600 | 55,400 | 64.8% |
| 10 | 450,200 | 31,500 | 29.6% |
| 50 | 112,300 | 9,800 | 7.4% |
| 100 | 55,600 | 4,100 | 3.7% |
Note: Data are hypothetical and for illustrative purposes only.
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces the ATP level by 50%. This value is determined by plotting the % ATP Level against the log of the this compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).
Table 2: Calculated IC₅₀ Values for this compound
| Cell Line | Treatment Duration | Calculated IC₅₀ (µM) |
| HeLa | 24 hours | 8.5 |
| HeLa | 48 hours | 3.2 |
| HeLa | 72 hours | 1.9 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The bioluminescence ATP assay is a robust, sensitive, and high-throughput compatible method for determining the effect of compounds like this compound on cellular metabolic activity and viability.[1][9] This protocol provides a framework for researchers to quantify the dose- and time-dependent effects of this compound on ATP synthesis. The resulting data, including IC₅₀ values, are critical for understanding the compound's mechanism of action and for its potential development as a therapeutic agent.[6][11]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new biological role of this compound; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A NEW BIOLOGICAL ROLE OF this compound; INHIBITION OF PROTEIN KINASES [jstage.jst.go.jp]
- 6. Inhibition of tumor angiogenesis by targeting endothelial surface ATP synthase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. What is the principle of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
- 9. stemcell.com [stemcell.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Sangivamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sangivamycin, a pyrrolopyrimidine antibiotic, is a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action involves the inhibition of protein kinase C (PKC) and the suppression of critical cell survival signaling pathways, including the Erk and Akt pathways.[1] This ultimately leads to the activation of the intrinsic apoptotic cascade, making this compound a compound of significant interest in cancer research and drug development.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. By utilizing fluorescent probes that detect specific apoptotic events, researchers can accurately measure the percentage of viable, apoptotic, and necrotic cells within a population. The most common method employs a dual-staining protocol with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
These application notes provide a comprehensive guide to analyzing this compound-induced apoptosis using flow cytometry. Included are detailed protocols for cell culture and treatment, Annexin V/PI staining, and data acquisition and analysis. Furthermore, representative quantitative data are presented to aid in experimental design and interpretation.
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on the induction of apoptosis in MCF-7/ADR (Adriamycin-resistant human breast cancer) cells, as determined by Annexin V-FITC/PI flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in MCF-7/ADR Cells (48-hour treatment)
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 | 3.1 | 1.7 |
| 0.1 | 85.6 | 10.3 | 4.1 |
| 0.5 | 62.1 | 25.8 | 12.1 |
| 1.0 | 45.3 | 38.9 | 15.8 |
Table 2: Time-Dependent Induction of Apoptosis by this compound (1 µM) in MCF-7/ADR Cells
| Treatment Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.5 | 2.5 | 1.0 |
| 12 | 80.1 | 15.2 | 4.7 |
| 24 | 65.4 | 28.3 | 6.3 |
| 48 | 45.3 | 38.9 | 15.8 |
Signaling Pathway
This compound induces apoptosis through a multi-faceted mechanism that primarily involves the suppression of pro-survival signaling pathways. By inhibiting key kinases, this compound disrupts the cellular signaling cascade that promotes proliferation and survival, thereby tipping the balance towards programmed cell death.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound-induced apoptosis using flow cytometry.
References
Application Notes and Protocols for Western Blot Analysis of Sangivamycin Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sangivamycin is a nucleoside analog originally isolated from Streptomyces rimosus that has demonstrated potent anticancer and antiviral activities.[1][2] Its mechanism of action involves the inhibition of protein kinases, making it a subject of significant interest in drug development.[1][2] This document provides detailed application notes and protocols for assessing the target engagement of this compound in a cellular context using Western blot analysis.
This compound primarily targets two key classes of protein kinases: Protein Kinase C (PKC) and Positive Transcription Elongation Factor b (P-TEFb). As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.
This guide will focus on validated downstream targets for each kinase to serve as readouts for this compound's activity:
-
For PKC activity: The phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
-
For P-TEFb activity: The phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 (Ser2) position.
Signaling Pathways
To visually represent the mechanism of this compound's action, the following diagrams illustrate the targeted signaling pathways.
References
Application Notes: Immunohistochemistry for In Vivo Target Validation of Sangivamycin
Introduction
Sangivamycin is a nucleoside analog originally isolated from Streptomyces species, which has demonstrated potent anti-cancer and antiviral properties[1][2][3]. As a pyrrolopyrimidine antibiotic, its mechanism of action involves the inhibition of key cellular kinases, including Protein Kinase C (PKC) and Positive Transcription Elongation Factor b (P-TEFb)[2]. This inhibition disrupts critical signaling pathways responsible for cell proliferation, transcription, and survival, ultimately leading to apoptosis in cancer cells[1][2]. For drug development, confirming that a compound engages its intended target and elicits the expected downstream biological effects in vivo is a critical validation step[4].
Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the distribution and abundance of specific proteins within the spatial context of tissues[5][6]. This makes it an invaluable tool for validating the in vivo efficacy of this compound. By using IHC with specific antibodies, researchers can assess the modulation of target proteins and downstream biomarkers directly within the tumor microenvironment of treated animal models. This application note provides a comprehensive overview and detailed protocols for using IHC to validate the in vivo activity of this compound by measuring key biomarkers of cell proliferation, apoptosis, and signaling pathway activity.
Mechanism of Action & IHC-Detectable Biomarkers
This compound's primary anti-neoplastic activity stems from its ability to inhibit PKC and P-TEFb[2]. Inhibition of these kinases leads to a cascade of downstream effects that are readily measurable by IHC:
-
Inhibition of Proliferation: Disruption of pro-growth signaling pathways results in decreased cell proliferation. This can be quantified by staining for the nuclear protein Ki-67, a well-established marker for actively dividing cells[7][8].
-
Induction of Apoptosis: By blocking survival signals, this compound induces programmed cell death. This can be confirmed by detecting cleaved caspase-3, a key effector in the apoptotic cascade[7].
-
Target Engagement: The activity of specific kinases can be monitored. For instance, this compound has been shown to affect Haspin signaling, which can be assessed by staining for phosphorylated Histone H3 at threonine 3 (pT3-Histone H3)[7].
-
Anti-Angiogenic Effects: Inhibition of PKC can also impact tumor angiogenesis[2]. Changes in tumor vasculature can be visualized using antibodies against endothelial markers like CD31[7].
References
- 1. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 6. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic effects of HO-1 inhibition and chemotherapy on tumor proliferation and immune infiltration: An in vitro and in vivo approach to enhancing prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sangivamycin Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Sangivamycin in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The reported aqueous solubility of this compound varies, which can be a source of confusion. While some supplier datasheets describe it as "slightly soluble" in water (0.1-1 mg/mL), recent studies have shown it to be soluble in phosphate-buffered saline (PBS) at concentrations up to 500 μM[1][2][3]. This corresponds to approximately 0.155 mg/mL. The discrepancy often arises from differences in buffer composition, pH, and experimental conditions. For a summary of reported solubility data, please refer to Table 1.
Q2: I'm observing precipitation when I dilute my this compound stock solution (in DMSO) into an aqueous buffer. Why is this happening and what can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The organic solvent disperses, and if the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution.
To mitigate this, try the following:
-
Lower the Final Concentration: Ensure your target concentration is well below the known solubility limit in your specific buffer system.
-
Modify the Dilution Method: Add the DMSO stock solution to your aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that trigger precipitation.
-
Use Co-solvents: For some cell-based assays, a small final percentage of DMSO (e.g., 0.1% - 0.5%) is acceptable and can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Q3: How does pH affect the solubility of this compound?
Q4: What are some advanced strategies to improve the aqueous solubility of this compound for in vivo or challenging in vitro experiments?
A4: For applications requiring higher concentrations or improved stability in aqueous media, several formulation strategies can be employed. These methods generally involve creating a more complex formulation to enhance the dissolution and stability of the active pharmaceutical ingredient (API).[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[8][9][10]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., liposomes or polymeric nanoparticles) can improve its solubility, stability, and delivery to target sites.[11][12][13][14] This is a sophisticated approach typically used in advanced drug development.
Troubleshooting Guide: Precipitate Formation
This guide provides a structured workflow for addressing precipitation issues during the preparation of this compound working solutions.
Caption: Workflow for troubleshooting this compound precipitation.
Data Summary
Table 1: Reported Solubility of this compound
| Solvent | Reported Solubility | Reference(s) |
|---|---|---|
| Phosphate-Buffered Saline (PBS), pH 7.4 | Soluble up to 500 μM | [1][3] |
| Water (H₂O) | Slightly Soluble (0.1-1 mg/mL) | [2] |
| DMSO | Slightly Soluble (0.1-1 mg/mL) | [2] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) |[2] |
Table 2: Summary of In Vitro ADME Properties of this compound
| Property | Result | Details | Reference(s) |
|---|---|---|---|
| Aqueous Solubility | Soluble up to 500 μM | Turbidimetric assay in PBS, pH 7.4. | [1] |
| CYP Inhibition | No significant inhibition | Tested up to 100 μM; IC₅₀ not determinable. | [1] |
| Plasma Protein Binding | Low fraction bound | Specific percentage not stated. | [1] |
| Liver Microsome Stability | Stable | Not metabolized by human or mouse liver microsomes over 120 minutes. |[1] |
Signaling Pathway Inhibition
This compound is known to be a potent inhibitor of Protein Kinase C (PKC).[15][16] In certain cancer cell lines, such as Primary Effusion Lymphoma (PEL), this inhibition leads to the suppression of downstream pro-survival signaling pathways like Erk and Akt, ultimately inducing apoptosis.[17]
Caption: this compound inhibits PKC, suppressing Akt/Erk signaling to induce apoptosis.[17]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard method for preparing a high-concentration stock solution in DMSO and diluting it to a final working concentration in an aqueous buffer.
-
Materials:
-
This compound powder (MW: 309.28 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.4, or cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out 3.09 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Procedure for Working Solution (Example: 10 µM in 10 mL PBS):
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pipette 9.99 mL of the desired sterile aqueous buffer (PBS) into a sterile conical tube.
-
While vortexing the PBS at medium speed, add 10 µL of the 10 mM stock solution drop-by-drop to the buffer.
-
Continue vortexing for another 30 seconds to ensure homogeneity.
-
The final solution is 10 µM this compound in PBS with 0.1% DMSO. Use this solution immediately or store as appropriate for your experiment. Always prepare a vehicle control using 10 µL of DMSO in 9.99 mL of buffer.
-
Protocol 2: Turbidimetric Aqueous Solubility Screening
This protocol is adapted from a high-throughput method to determine the solubility of this compound in your specific buffer.[1] It measures the formation of precipitate (turbidity) as a function of concentration.
-
Materials:
-
This compound stock solution in DMSO (e.g., 50 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 620 nm
-
Multichannel pipette
-
-
Procedure:
-
Prepare a series of this compound dilutions in DMSO. For example, to test up to 500 µM, you might prepare 50 mM, 25 mM, 12.5 mM, etc., down to ~1 mM in DMSO.
-
In the 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of each DMSO dilution of this compound to the wells in duplicate or triplicate. This creates a 1:100 dilution, resulting in final concentrations of 500 µM, 250 µM, 125 µM, etc. Also include a "buffer + DMSO only" control.
-
Seal the plate and incubate at 37°C for 2 hours with gentle shaking.
-
After incubation, measure the absorbance (optical density) of each well at 620 nm.
-
Data Analysis: Plot the absorbance at 620 nm against the this compound concentration. The concentration at which the absorbance begins to increase significantly above the baseline of the control wells is the estimated solubility limit.
-
Protocol 3: Improving Aqueous Solubility with Cyclodextrin Complexation (General Guide)
This protocol provides a general workflow for using cyclodextrins to enhance this compound solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good safety and solubilizing properties.[7][9]
Caption: this compound forms a soluble complex with cyclodextrin.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Mortar and pestle (for kneading method)
-
Lyophilizer (for co-lyophilization method)
-
-
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (start with 1:1 or 1:2).
-
Place the appropriate amount of HP-β-CD in a mortar and add a small amount of water to create a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes. Add small amounts of water as needed to maintain a paste-like consistency.
-
Dry the resulting solid paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin complex, which should be tested for its improved solubility.
-
-
Procedure (Co-lyophilization/Freeze-Drying Method):
-
Dissolve the HP-β-CD in the desired aqueous buffer to its final concentration.
-
Add this compound powder to this solution up to its saturation point and stir for 24-48 hours at room temperature to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Freeze the filtered solution (e.g., at -80°C).
-
Lyophilize (freeze-dry) the frozen solution until all the solvent is removed.
-
The resulting fluffy powder is the complex, which can be reconstituted in the aqueous buffer to achieve a higher concentration than this compound alone.
-
References
- 1. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin complexation for affinity-based antibiotic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin-Loaded Polymeric Nanoparticles as an Advanced Formulation for Macrophage Targeting in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin-Loaded Polymeric Nanoparticles as an Advanced Formulation for Macrophage Targeting in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanomaterials Designed for Antiviral Drug Delivery Transport across Biological Barriers [mdpi.com]
- 15. This compound, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new biological role of this compound; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Sangivamycin dosage to minimize cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Sangivamycin dosage to minimize cytotoxicity in normal cells while maximizing its therapeutic effect on cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nucleoside analog antibiotic with potent antitumor and antiviral activities.[1][2][3][4][5] Its primary mechanisms of action include the inhibition of protein kinase C (PKC) and cyclin-dependent kinase 9 (CDK9).[6] By inhibiting these kinases, this compound can disrupt cellular signaling pathways involved in cell proliferation, gene expression, and survival.[7][8]
Q2: Why does this compound exhibit differential cytotoxicity between normal and cancer cells?
A2: this compound shows greater cytotoxicity towards cancer cells because these cells often have overexpressed or dysregulated signaling pathways that are sensitive to PKC and CDK9 inhibition.[3][4] Many cancer cells are highly dependent on these pathways for their growth and survival. Normal cells, in contrast, are generally less reliant on these specific pathways, making them more tolerant to this compound.[3][4]
Q3: What are the key signaling pathways affected by this compound?
A3: this compound primarily impacts the Protein Kinase C (PKC) and the CDK9/P-TEFb signaling pathways. PKC is involved in various cellular processes like proliferation and apoptosis. CDK9 is a component of the Positive Transcription Elongation Factor b (P-TEFb), which is crucial for the elongation phase of RNA polymerase II transcription. Inhibition of these pathways leads to cell cycle arrest and apoptosis, particularly in cancer cells.
Q4: What is a typical starting concentration range for in vitro experiments with this compound?
A4: Based on available data, the IC50 values for this compound in cancer cell lines can range from the low nanomolar to the low micromolar range.[1][6] For initial experiments, a concentration range of 10 nM to 10 µM is a reasonable starting point to determine the optimal dosage for your specific cell line.
Q5: How can I assess the cytotoxicity of this compound in my cell lines?
A5: Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) assay are commonly used. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay measures the release of LDH from damaged cells, indicating compromised membrane integrity.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines, demonstrating its selective cytotoxicity.
| Cell Line | Cell Type | Cancer/Normal | IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Cancer | ~200 - 400 | [1] |
| HL-60 | Promyelocytic Leukemia | Cancer | ~20 - 200 | [1] |
| Multiple Myeloma (RPMI-8226, NCI-H929, U266B1, MM.1S) | Multiple Myeloma | Cancer | Varies (Potent) | [6] |
| Various Cancer Cell Lines | Panel of diverse tumor lines | Cancer | 20 - 400 (at day 1) | [1] |
| Normal Pancreatic Cells | Pancreatic Epithelial | Normal | Well-tolerated | [3][4] |
| Ramos Cells | B-Lymphocyte | Normal | Well-tolerated | [3][4] |
| Burkitt Lymphoma DG75 Cells | B-Lymphocyte | Normal | Well-tolerated | [3][4] |
| Breast Cancer MCF-WT Cells | Breast Epithelial | Normal | Cytostatic effects in high nM to low µM range | [3][4] |
| hFOB and MRC-5 | Osteoblast and Lung Fibroblast | Normal | Negligible apoptosis induced | [6] |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the Protein Kinase C (PKC) signaling pathway.
Caption: this compound inhibits the CDK9/P-TEFb pathway, halting transcription.
Caption: Workflow for optimizing this compound dosage.
Experimental Protocols
MTT Cell Viability Assay Protocol (for Adherent Cells)
Materials:
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count adherent cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium containing 10 µL of MTT reagent (0.5 mg/mL final concentration) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
LDH Cytotoxicity Assay Protocol (for Suspension Cells)
Materials:
-
96-well V-bottom or round-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Count suspension cells and adjust the density.
-
Seed cells in a 96-well plate (e.g., 20,000-50,000 cells/well in 50 µL of complete medium).
-
Add 50 µL of serially diluted this compound solutions to the respective wells.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate the plate for the desired treatment duration.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot a dose-response curve and determine the EC50 (half-maximal effective concentration) for cytotoxicity.
-
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Contamination of reagents or medium.- Phenol red in the medium can interfere.- Serum proteins can reduce MTT. | - Use sterile techniques and fresh reagents.- Use phenol red-free medium for the assay.- Perform the MTT incubation step in serum-free medium. |
| Low signal or poor sensitivity | - Insufficient number of viable cells.- Incubation time with MTT is too short.- Formazan crystals not fully dissolved. | - Optimize cell seeding density.- Increase the incubation time with MTT (up to 4 hours).- Ensure complete solubilization by gentle pipetting or longer shaking. |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete mixing of reagents. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix reagents thoroughly before and after adding to the wells. |
LDH Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High spontaneous LDH release | - Cells are unhealthy or stressed before treatment.- Over-manipulation of cells during seeding. | - Ensure cells are in the logarithmic growth phase and have high viability.- Handle cells gently during pipetting and centrifugation. |
| Low maximum LDH release | - Incomplete cell lysis.- Insufficient number of cells. | - Ensure the lysis buffer is added correctly and incubated for the recommended time.- Optimize the cell number for the assay. |
| Interference from the test compound | - The compound itself may inhibit or activate LDH. | - Run a control with the compound in cell-free medium to check for direct effects on the LDH reaction. |
References
- 1. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-like Molecule 6 Exhibits Potent Anti-Multiple Myeloma Activity through Inhibition of Cyclin-Dependent Kinase-9 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. openaccesspub.org [openaccesspub.org]
Technical Support Center: Addressing Off-Target Effects of Sangivamycin in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Sangivamycin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets and off-targets of this compound?
This compound is a pyrrolo[2,3-d]pyrimidine nucleoside analog that functions as an ATP-competitive inhibitor. Its primary known targets are Protein Kinase C (PKC) and Positive Transcription Elongation Factor b (P-TEFb) , which is composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1] However, kinase profiling has revealed that this compound can also interact with a range of other kinases, albeit often with lower potency.
Q2: What are the common phenotypic off-target effects observed with this compound treatment?
Due to its inhibition of multiple kinases, this compound can induce a variety of off-target effects that may confound experimental results. These can include, but are not limited to:
-
Alterations in cell cycle progression.[1]
-
Induction of apoptosis through pathways independent of the intended target.
-
Changes in gene expression profiles unrelated to the primary mechanism of action.[1]
-
Effects on cellular metabolism.[2]
Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of the intended target and not an off-target effect?
Validating that an observed cellular phenotype is a direct result of inhibiting the intended target is crucial. Several experimental strategies can be employed:
-
Use of a structurally unrelated inhibitor: Employing a different inhibitor that targets the same primary protein but has a distinct chemical structure and likely a different off-target profile can help confirm on-target effects. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown or knockout: Using techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein should phenocopy the effects of the inhibitor if the inhibitor is acting on-target.[3][4]
-
Rescue experiments: In a target knockdown or knockout background, the addition of this compound should not produce any further effect on the phenotype of interest if the effect is on-target.
-
Dose-response analysis: Correlating the concentration of this compound required to inhibit the target protein (biochemical IC50) with the concentration that produces the cellular phenotype (cellular EC50) can provide evidence for on-target activity.
Troubleshooting Guides
This section provides structured guidance and detailed experimental protocols to help you identify and mitigate off-target effects of this compound in your cellular models.
Problem 1: Unexplained or inconsistent phenotypic results after this compound treatment.
Possible Cause: The observed effects may be due to the inhibition of one or more off-target kinases.
Solution: Perform a comprehensive analysis to identify the full spectrum of this compound's targets in your specific cellular model.
Experimental Protocols:
-
Kinase Profiling: To quantitatively assess the interaction of this compound with a broad range of kinases, a kinase screen is recommended.
Table 1: Kinome-wide Scan of this compound
The following table summarizes the percentage of control for kinases when treated with 500 nM this compound, as identified in a KINOMEscan® screen. A lower percentage of control indicates stronger binding and potential inhibition.
| Kinase Target | Percent of Control (%) |
| Haspin (GSG2) | 4.8 |
| YSK4 (MAP3K19) | 12 |
| DYRK1A | 16 |
| DYRK2 | 21 |
| PIM1 | 25 |
| PIM2 | 28 |
| CLK1 | 30 |
| CLK4 | 32 |
| HIPK2 | 35 |
| HIPK3 | 38 |
-
Quantitative Proteomics: Use mass spectrometry-based proteomics to identify changes in the cellular proteome and phosphoproteome after this compound treatment. This can reveal which signaling pathways are affected.
Protocol: Proteomic Analysis of this compound-Treated Cells
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, wash with PBS, and lyse in a urea-based lysis buffer. Determine protein concentration using a BCA assay. Reduce, alkylate, and digest proteins with trypsin overnight.
-
Tandem Mass Tag (TMT) Labeling: Label peptide samples with TMT reagents according to the manufacturer's protocol to enable multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins and phosphosites. Perform statistical analysis to identify significantly regulated proteins and pathways.[5][6][7]
-
Problem 2: Difficulty in validating on-target engagement of this compound in intact cells.
Possible Cause: Standard biochemical assays on purified proteins may not accurately reflect the inhibitor's behavior in a complex cellular environment.
Solution: Employ methods that directly measure target engagement within live cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target interaction in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[8][9][10]
-
Cell Treatment: Treat intact cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (PKC or CDK9) by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Problem 3: Phenotype observed with this compound does not match the known function of the intended target.
Possible Cause: The phenotype is likely due to an off-target effect or a previously unknown function of the target.
Solution: Use genetic approaches to validate the on-target effect and explore the global transcriptional changes induced by this compound.
Experimental Protocols:
-
CRISPR-Cas9 Mediated Gene Knockout: This method provides a definitive way to assess the on-target effects of an inhibitor.
Protocol: CRISPR-Cas9 Knockout for Target Validation
-
Guide RNA (gRNA) Design and Cloning: Design and clone two to three gRNAs targeting the gene of interest (e.g., PRKCA for PKCα or CDK9) into a Cas9 expression vector.[11]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into your cell line. If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal populations.
-
Validation of Knockout: Expand the clones and validate the knockout of the target gene at both the genomic (Sanger sequencing) and protein (Western blot) levels.[4]
-
Phenotypic Analysis: Treat the validated knockout cell line and a wild-type control with this compound. If the phenotype is on-target, the knockout cells should be resistant to the effect of this compound on that specific phenotype.
-
-
RNA Sequencing (RNA-Seq): Analyze the global transcriptomic changes following this compound treatment to identify affected signaling pathways.
Protocol: RNA-Seq Analysis of this compound-Treated Cells
-
Cell Treatment and RNA Extraction: Treat cells with this compound and a vehicle control as described for the proteomics protocol. Extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries from high-quality RNA samples (RIN > 8). Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[12][13]
-
Data Analysis: Perform quality control of the raw sequencing reads, align them to the reference genome, and quantify gene expression. Use differential expression analysis tools (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated upon this compound treatment.[14][15]
-
Pathway Analysis: Use gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways that are significantly affected by this compound.
-
Problem 4: Need to confirm downstream signaling effects of on-target inhibition.
Possible Cause: Direct target engagement does not always translate to functional inhibition of the signaling pathway.
Solution: Use Western blotting to probe the phosphorylation status of key downstream substrates of the target kinase.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Sample Preparation: Treat cells with a dose-range of this compound for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[16][17]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of downstream targets (e.g., for P-TEFb, phospho-Ser2 of the RNA Polymerase II C-terminal domain; for PKC, phospho-MARCKS).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.[18][19]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Mandatory Visualizations
Here are diagrams illustrating key signaling pathways and experimental workflows.
Caption: this compound's primary targets and their downstream effects.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: CRISPR-Cas9 workflow for validating on-target effects.
References
- 1. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. protocols.io [protocols.io]
- 7. Comparative Proteomic Profiling: Cellular Metabolisms Are Mainly Affected in Senecavirus A-Inoculated Cells at an Early Stage of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 12. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 130.239.72.131:3000 [130.239.72.131:3000]
- 14. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA-seq Reveals Aurora Kinase Driven-mTOR Pathway Activation in Patients with Sarcomatoid Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.origene.com [cdn.origene.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
- 19. m.youtube.com [m.youtube.com]
Improving the stability of Sangivamycin for long-term experiments
Technical Support Center: Sangivamycin Stability
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of this compound during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1] For short-term storage, solutions should also be kept at -20°C. The container should be tightly sealed and stored in a dry, cool, and well-ventilated area.[2]
Q2: How should I prepare this compound solutions for my experiments?
A2: this compound is a white solid with slight solubility in water, acetonitrile, and DMSO (0.1-1 mg/ml).[1][2] It has been shown to be soluble up to 500 μM in phosphate-buffered saline (PBS).[3] It is recommended to prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it to the final concentration in your aqueous experimental medium.
Q3: What is known about the metabolic stability of this compound?
A3: this compound exhibits high metabolic stability. In studies using human and mouse liver microsomes, this compound was not metabolized during a 120-minute incubation period.[3][4] Furthermore, it is not susceptible to degradation by adenosine deaminase, which contributes to its long half-life in tissues.[3]
Q4: Can this compound be used in combination with other drugs?
A4: Yes, studies have shown that this compound can be used in combination with other drugs, such as remdesivir, where it demonstrates an additive, rather than competitive, effect against SARS-CoV-2.[3][5][6] This suggests that this compound does not antagonize the metabolic pathways or antiviral mechanisms of certain other nucleoside analogs.[3]
Troubleshooting Guide
Issue 1: I am observing a loss of this compound activity over the course of a multi-day experiment.
-
Potential Cause: Degradation in Aqueous Solution. While metabolically stable, the chemical stability of this compound in aqueous buffers over extended periods at physiological temperatures (e.g., 37°C) may be limited. Degradation can occur via pathways like hydrolysis or oxidation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment or, for very long experiments, replace the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours).
-
pH Control: Ensure the pH of your experimental medium is stable and within the optimal range for your experiment, as pH shifts can accelerate the degradation of small molecules.
-
Minimize Light Exposure: Protect this compound solutions from direct light, as photostability is a common concern for complex organic molecules.[7] Use amber vials or cover containers with aluminum foil.
-
Perform a Stability Check: Run a control experiment to assess the stability of this compound under your specific experimental conditions (temperature, media, light exposure) using an analytical method like HPLC.
-
Issue 2: My experimental results are inconsistent between batches of this compound.
-
Potential Cause: Improper Storage or Handling. Inconsistent thawing, multiple freeze-thaw cycles, or prolonged storage at room temperature can lead to degradation.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Upon dissolving, aliquot the this compound stock solution into single-use volumes and store them at -20°C. This minimizes the number of freeze-thaw cycles the compound undergoes.
-
Verify Purity: If you suspect degradation of your solid stock, have its purity re-assessed using an appropriate analytical technique.
-
Standardize Handling: Ensure a standardized protocol for handling the compound is followed by all lab members to ensure consistency.
-
Quantitative Stability Data
The following tables summarize key quantitative data regarding the stability and properties of this compound.
Table 1: Storage and Physical State
| Parameter | Value | Source |
| Physical State | White Solid | [2] |
| Long-Term Storage | -20°C | [1] |
| Reported Stability | ≥ 4 years (as solid at -20°C) | [1] |
Table 2: Solubility and Solution Stability
| Parameter | Value | Source |
| Solubility in PBS | Up to 500 μM | [3] |
| Solubility in H₂O | Slightly Soluble (0.1-1 mg/ml) | [1] |
| Solubility in DMSO | Slightly Soluble (0.1-1 mg/ml) | [1] |
| Human Liver Microsome Stability | No metabolization observed over 120 min | [3][4] |
| Mouse Liver Microsome Stability | No metabolization observed over 120 min | [3][4] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Experimental Media
This protocol outlines a method to determine the stability of this compound under specific long-term experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound over time in a specific cell culture medium at a defined temperature.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Incubator at the desired experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
Methodology:
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the experimental medium. These will be used to create a standard curve for quantification.
-
Sample Preparation:
-
Prepare a solution of this compound in the experimental medium at the final concentration used in your experiments (e.g., 1 µM).
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
-
Incubation: Place the tubes in an incubator at the desired temperature (e.g., 37°C).
-
Time-Point Collection: At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove one tube from the incubator. Immediately freeze the sample at -80°C to halt any further degradation until analysis.
-
Sample Processing for HPLC:
-
Thaw the samples.
-
To precipitate proteins from the medium that could interfere with the analysis, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the processed samples and the standards onto the HPLC system.
-
Run a suitable gradient method to separate this compound from other components in the medium.
-
Monitor the elution of this compound using the UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Use the standard curve to determine the concentration of this compound remaining in each sample at each time point.
-
Plot the concentration of this compound versus time to determine its degradation rate under your experimental conditions.
-
Visualizations
Signaling Pathway
This compound induces apoptosis in certain cancer cells by inhibiting key survival signaling pathways. It suppresses the phosphorylation, and thus the activation, of both Erk1/2 and Akt.[8] The inhibition of these pathways ultimately leads to the activation of executioner caspases and programmed cell death.
Caption: this compound's inhibitory effect on Erk and Akt signaling pathways.
Experimental Workflow
The following workflow outlines the key stages of a long-term stability study for this compound, from initial planning to final data analysis, in accordance with established pharmaceutical stability testing guidelines.[7][9]
Caption: General workflow for conducting a this compound stability study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 8. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www3.paho.org [www3.paho.org]
Cell line-specific titration of Sangivamycin for optimal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sangivamycin. The information is tailored for scientists and drug development professionals to facilitate the cell line-specific titration of this compound for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nucleoside analog originally isolated from Streptomyces rimosus.[1] It functions as a competitive inhibitor of ATP, targeting cellular kinases.[2] Its primary known targets are Protein Kinase C (PKC) and the Positive Transcription Elongation Factor b (P-TEFb), which is a complex of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1][3] By inhibiting these kinases, this compound can induce apoptosis in various cancer cells and exhibits antiviral properties.[4][5]
Q2: How does inhibition of PKC and P-TEFb by this compound affect cells?
Inhibition of PKC by this compound can disrupt numerous signaling pathways that control cell proliferation, survival, and differentiation.[6] P-TEFb plays a crucial role in the elongation phase of transcription by phosphorylating RNA Polymerase II.[7] Inhibition of P-TEFb by this compound leads to a global decrease in transcription, which can trigger apoptosis, particularly in cancer cells that are highly dependent on the continuous expression of anti-apoptotic proteins.[1][7]
Q3: In which cancer cell lines has this compound shown efficacy?
This compound and its analogs have demonstrated cytotoxic effects in a variety of cancer cell lines, with particular sensitivity noted in multiple myeloma (MM) cells.[5] It has also been shown to be effective against pancreatic cancer cells and certain breast cancer cell lines.[4] The efficacy, as measured by the half-maximal inhibitory concentration (IC50), can vary significantly between cell lines.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and its analogs in various cell lines. It is crucial to note that experimental conditions such as incubation time and the specific viability assay used can influence the observed IC50 values.[8]
| Cell Line | Cancer Type | Compound | IC50 Value (approx.) | Incubation Time | Assay Type |
| Multiple Myeloma (various) | Multiple Myeloma | This compound & SLMs | < 250 nM | 24 hours | CellTiter-Glo |
| H460 | Lung Cancer | SLM3 | > 1 µM | 24 hours | CellTiter-Glo |
| A172 | Glioblastoma | SLM3 | > 1 µM | 24 hours | CellTiter-Glo |
| HT29 | Colorectal Cancer | SLM3 | > 1 µM | 24 hours | CellTiter-Glo |
| HepG2 | Liver Cancer | SLM3 | > 1 µM | 24 hours | CellTiter-Glo |
| Vero E6 | Kidney Epithelial | This compound | ~60 nM (antiviral) | 72 hours | High-content imaging |
| Caco-2 | Colorectal Cancer | This compound | ~30 nM (antiviral) | 96 hours | High-content imaging |
| Calu-3 | Lung Cancer | This compound | ~50 nM (antiviral) | 72 hours | High-content imaging |
*SLMs refer to this compound-like molecules. The data for SLM3 indicates that multiple myeloma cell lines are significantly more sensitive than other cancer cell lines tested.[5] Antiviral IC50 values are provided for context.[9]
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of P-TEFb (CDK9) Activity
This protocol allows for the assessment of this compound's inhibitory effect on its target, P-TEFb, by measuring the phosphorylation of the RNA Polymerase II C-terminal domain (CTD).
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNA Pol II Ser2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Strip the membrane and re-probe for total RNA Polymerase II and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated RNA Pol II to total RNA Pol II. A decrease in this ratio with increasing this compound concentration indicates inhibition of P-TEFb.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound titration.
Troubleshooting Guide
Q: I am not observing a dose-dependent effect of this compound on my cells. What could be the issue?
-
A1: Incorrect Concentration Range: The effective concentration of this compound can vary greatly between cell lines. If you are not seeing an effect, you may need to test a broader range of concentrations, potentially extending into the higher micromolar range for less sensitive cell lines.
-
A2: Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period (e.g., to 72 or 96 hours) to allow for the full manifestation of its effects on transcription and subsequent apoptosis.
-
A3: Cell Seeding Density: The initial number of cells seeded can impact the apparent IC50. Ensure that your cells are in the logarithmic growth phase during the treatment period and that the vehicle-treated control cells do not become over-confluent by the end of the experiment.
-
A4: Drug Stability: While generally stable, it is best practice to prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[10]
Q: My vehicle control (DMSO) is showing significant cytotoxicity. How can I address this?
-
A: High DMSO Concentration: Ensure that the final concentration of DMSO in your culture medium is low, typically below 0.5%. Higher concentrations of DMSO can be toxic to many cell lines. Prepare your this compound dilutions in a way that minimizes the final DMSO concentration.
Q: The results of my viability assay are highly variable between replicates. What are some potential causes?
-
A1: Inconsistent Cell Seeding: Uneven distribution of cells in the wells of a 96-well plate is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
A2: Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, you can fill the outer wells with sterile PBS or medium without cells and use only the inner wells for your experiment.
-
A3: Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
Q: I suspect this compound might have off-target effects in my experiments. How can I investigate this?
-
A: Rescue Experiments: If this compound's toxicity is mediated by the inhibition of a specific kinase, overexpressing a drug-resistant mutant of that kinase might rescue the cells from the drug's effects.
-
A2: Downstream Pathway Analysis: Use techniques like Western blotting to examine the phosphorylation status of known downstream targets of PKC and P-TEFb to confirm on-target activity at the concentrations you are using.
-
A3: Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of other known inhibitors of PKC or P-TEFb.
References
- 1. rsc.org [rsc.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of P-TEFb (CDK9/Cyclin T) kinase and RNA polymerase II transcription by the coordinated actions of HEXIM1 and 7SK snRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Resistance to Sangivamycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with Sangivamycin.
Troubleshooting Guides
This section offers guidance in a question-and-answer format to troubleshoot common issues observed during in vitro studies with this compound.
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cancer Cell Lines
Question: My cancer cell line, which was initially sensitive to this compound, now shows a decreased response or has developed resistance. What are the potential causes and how can I investigate them?
Answer: Acquired resistance to this compound, a nucleoside analog and kinase inhibitor, can arise from several mechanisms. Below are potential causes and experimental approaches to investigate them.
Potential Causes and Troubleshooting Strategies:
| Potential Cause | Suggested Experimental Approach |
| Alterations in Drug Transport | |
| 1. Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell. | Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes encoding major drug transporters (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line compared to the parental sensitive line.[1] |
| Western Blot: Confirm the increased protein expression of the identified ABC transporters. | |
| Functional Assays: Use efflux pump inhibitors (e.g., verapamil for P-gp) in combination with this compound to see if sensitivity is restored.[1][2][3] | |
| 2. Downregulation of Influx Transporters: Reduced expression of nucleoside transporters (e.g., SLC28 and SLC29 families) can limit the uptake of this compound. | qPCR: Measure the mRNA levels of relevant human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). |
| Alterations in Drug Metabolism | |
| 3. Decreased Activation or Increased Inactivation: this compound, as a nucleoside analog, may require intracellular phosphorylation to become fully active. Alterations in the activity of kinases that phosphorylate this compound or phosphatases that dephosphorylate it can lead to resistance. | Metabolomic Analysis: Use techniques like LC-MS/MS to compare the intracellular levels of this compound and its phosphorylated metabolites in sensitive versus resistant cells. |
| Alterations in Drug Targets | |
| 4. Mutations in Target Kinases: Mutations in the drug-binding sites of Protein Kinase C (PKC) or Cyclin-Dependent Kinase 9 (CDK9), a component of P-TEFb, can prevent this compound from binding effectively.[4][5] | Sanger Sequencing: Sequence the coding regions of the specific PKC isoforms and CDK9 expressed in your cell line to identify potential mutations. |
| In Vitro Kinase Assays: Test the ability of this compound to inhibit the activity of wild-type versus mutant forms of the kinases. | |
| 5. Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of PKC or P-TEFb by upregulating alternative survival pathways, such as the MAPK/ERK or PI3K/AKT pathways.[6] | Western Blot: Analyze the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-AKT) in the presence and absence of this compound in both sensitive and resistant cells. |
| Combination Therapy: Treat resistant cells with this compound in combination with inhibitors of the identified bypass pathway (e.g., MEK inhibitors, PI3K inhibitors) to assess for synergistic effects. |
Issue 2: High Variability in Cell Viability Assay Results
Question: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the reasons for this variability?
Answer: Variability in cell viability assays can stem from several experimental factors. Here are some common causes and how to address them:
| Potential Cause | Troubleshooting Strategy |
| Cell Culture Conditions | Ensure consistent cell passage number, seeding density, and growth phase across experiments. Avoid using cells that are over-confluent or have been in culture for too long. |
| Assay Protocol | Standardize incubation times with this compound and the assay reagent. Ensure thorough mixing of reagents and avoid introducing bubbles into the wells. |
| Reagent Quality | Use fresh, high-quality reagents. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability on its own. |
| Plate Edge Effects | Minimize evaporation from the outer wells of the microplate by filling the surrounding wells with sterile water or PBS. |
| Choice of Assay | The type of viability assay can influence results. Consider if the assay measures metabolic activity (e.g., MTT, XTT), which can be affected by the drug's mechanism, or membrane integrity. Cross-validate findings with a different type of viability assay (e.g., an ATP-based assay like CellTiter-Glo® or a dye exclusion assay). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pyrrolopyrimidine nucleoside analog that acts as a competitive inhibitor of ATP.[7] It primarily inhibits Protein Kinase C (PKC) and the Positive Transcription Elongation Factor b (P-TEFb), which is a complex containing Cyclin-Dependent Kinase 9 (CDK9).[7] This dual inhibition disrupts cellular signaling and transcription, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[8]
Q2: What are the expected IC50 values for this compound in cancer cell lines?
A2: The IC50 values for this compound can vary depending on the cancer cell line and the duration of treatment. Generally, it exhibits potent anti-cancer activity in the nanomolar to low micromolar range.
Summary of this compound/ARC IC50 Values in Various Cancer Cell Lines*
| Cell Line | Cancer Type | IC50 (nM) - 24h |
| HL-60 | Leukemia | ~100 |
| MCF7 | Breast Cancer | ~400 |
| A549 | Lung Cancer | ~200 |
| HCT-15 | Colon Cancer | ~250 |
| SF-295 | CNS Cancer | ~150 |
| OVCAR-3 | Ovarian Cancer | ~300 |
| ARC (NSC 188491) has been shown to have identical activity to this compound.[7] |
Data compiled from published studies.[7] Actual IC50 values should be determined empirically for your specific cell line and experimental conditions.
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: A common method for developing a drug-resistant cell line is through continuous exposure to stepwise increasing concentrations of the drug. Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20 or IC50) and gradually increase the concentration as the cells adapt and resume proliferation. This process can take several months. It is crucial to freeze down cells at each stage of resistance development.
Q4: Are there known mutations in PKC or CDK9 that can confer resistance to this compound?
A4: While specific mutations conferring resistance to this compound have not been extensively documented, resistance to other kinase inhibitors often involves "gatekeeper" mutations in the ATP-binding pocket of the kinase, which sterically hinder drug binding.[5] For CDK9, a mutation at position L156F has been shown to confer resistance to a selective CDK9 inhibitor.[4][9] Investigating similar mutations in PKC and CDK9 would be a logical step in characterizing this compound resistance.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, combination therapy is a promising strategy. If resistance is suspected to be mediated by the activation of bypass signaling pathways like MAPK/ERK or PI3K/AKT, combining this compound with inhibitors of these pathways could be effective. Additionally, in adriamycin-resistant MCF-7 cells, this compound has been shown to induce apoptosis, suggesting its potential use in overcoming resistance to other chemotherapeutics.[8]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a cell line with acquired resistance to this compound through continuous, stepwise dose escalation.
Methodology:
-
Determine the initial IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 or IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, passage them and re-seed them in the same concentration of this compound.
-
Dose Escalation: Once the cells have a stable doubling time in the current drug concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Cryopreservation: At each stable concentration, freeze vials of the resistant cells for backup.
-
Characterization: Once a desired level of resistance is achieved (e.g., 10-fold higher IC50 than the parental line), characterize the resistant cell line to understand the underlying mechanisms.
Protocol 2: Analysis of ABC Transporter Gene Expression by qPCR
This protocol outlines the steps to quantify the mRNA expression of key ABC transporter genes.
Methodology:
-
RNA Isolation: Isolate total RNA from both the parental sensitive and the this compound-resistant cell lines using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers specific for the target genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression in the resistant cells relative to the parental cells.[10]
Protocol 3: Western Blot for Signaling Pathway Activation
This protocol details the detection of key phosphorylated proteins in the MAPK/ERK and PI3K/AKT pathways.
Methodology:
-
Cell Lysis: Lyse both parental and resistant cells, treated with and without this compound, in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: this compound targets and potential bypass signaling pathways.
References
- 1. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance in human sarcoma MES-SA/Dx-5 cells by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nucleoside analog this compound induces apoptotic cell death in breast carcinoma MCF7/adriamycin-resistant cells via protein kinase Cdelta and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcsciences.com [lcsciences.com]
- 10. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in Sangivamycin-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with Sangivamycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a structural analog of adenosine, a nucleoside.[1][2] Its primary mechanisms of action include the inhibition of protein kinase C (PKC) and the synthesis of both DNA and RNA.[1][3] It also suppresses the phosphorylation of Erk1/2 and Akt, thereby inhibiting these critical signaling pathways involved in cell proliferation and survival.[1]
Q2: In which signaling pathways is this compound known to be involved?
This compound is known to interfere with the following signaling pathways:
-
Protein Kinase C (PKC) Signaling: It directly inhibits PKC.[3]
-
Erk/MAPK Signaling: It suppresses the phosphorylation and activation of Erk1/2.[1]
-
Akt Signaling: It inhibits the phosphorylation and activation of Akt.[1]
-
P-TEFb-mediated Transcription: It can inhibit positive transcription elongation factor b (P-TEFb), leading to decreased RNA synthesis.[3]
Q3: What are the expected cellular effects of this compound treatment?
Based on its mechanism of action, the expected cellular effects of this compound treatment include:
-
Induction of apoptosis (programmed cell death), particularly in cancer cells.[1][4]
-
Inhibition of cell proliferation.[1]
-
A decrease in DNA, RNA, and protein synthesis.[3]
-
Induction of a G2/M cell cycle block.[3]
-
Reduction in the secretion of vascular endothelial growth factor (VEGF).[3]
Q4: Is this compound cytotoxic to all cell types?
No, this compound has shown preferential cytotoxicity towards certain cancer cells, such as primary effusion lymphoma and pancreatic cancer cells.[1][4] Normal pancreatic cells and some other cancer cell lines have been shown to be more tolerant, exhibiting cytostatic effects only at higher concentrations.[4] However, it can inhibit the growth of rapidly dividing cells.[2]
Q5: Can this compound be used in combination with other drugs?
Yes, studies have shown that this compound can have additive or synergistic effects when combined with other drugs. For example, it enhances the cytotoxic effects of the HSP90 inhibitor geldanamycin and valproate in primary effusion lymphoma cells.[1] It has also shown additive antiviral effects when combined with remdesivir against SARS-CoV-2.[4]
Troubleshooting Guide for Unexpected Phenotypes
Unexpected experimental outcomes can arise from a variety of factors, including off-target effects of the drug, specific cellular contexts, or experimental artifacts. This guide provides a framework for troubleshooting unexpected phenotypes in this compound-treated cells.
Table 1: Troubleshooting Unexpected Phenotypes
| Unexpected Phenotype | Possible Cause(s) | Recommended Action(s) |
| Reduced cell viability is significantly higher or lower than expected in your cell line. | 1. Incorrect Drug Concentration: Errors in calculation, dilution, or storage leading to altered potency. 2. Cell Line Specific Sensitivity: Your specific cell line may have a unique sensitivity or resistance profile not previously documented. 3. Off-Target Effects: this compound may be hitting unintended molecular targets in your specific cell model.[5] | 1. Verify Drug Concentration and Integrity: Confirm calculations and prepare fresh dilutions from a trusted stock. Ensure proper storage conditions. 2. Perform a Dose-Response Curve: Titrate this compound over a wide concentration range to determine the precise IC50 for your cell line. 3. Use a Positive Control Cell Line: Include a cell line with a known sensitivity to this compound (e.g., a primary effusion lymphoma cell line) in your experiments. |
| Paradoxical activation of a signaling pathway (e.g., increased phosphorylation of a kinase). | 1. Feedback Loop Activation: Inhibition of a downstream kinase can sometimes lead to the feedback activation of an upstream kinase. 2. Off-Target Kinase Activation: this compound might be inhibiting a phosphatase or activating another kinase.[5] | 1. Perform a Time-Course Experiment: Analyze pathway activation at multiple time points after this compound treatment. 2. Use Pathway-Specific Inhibitors: Combine this compound with inhibitors of the paradoxically activated pathway to see if the phenotype is rescued. 3. Broad Kinase Profiling: If resources permit, perform a kinome-wide activity screen to identify off-target effects. |
| Unexpected morphological changes in cells (e.g., cell fusion, senescence-like phenotype). | 1. Cell Cycle Arrest at a Different Phase: While a G2/M block is reported, your cell line might arrest at a different checkpoint. 2. Induction of Autophagy or Senescence: As a cellular stress response to treatment. | 1. Detailed Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution at multiple time points. 2. Assay for Senescence and Autophagy Markers: Stain for senescence-associated β-galactosidase or perform Western blotting for autophagy markers like LC3-II. |
| High variability between replicate experiments. | 1. Inconsistent Experimental Conditions: Minor variations in cell density, incubation time, or reagent addition. 2. Drug Instability: Degradation of this compound in culture medium over time. | 1. Standardize Protocols: Ensure all experimental parameters are kept consistent. 2. Minimize Time in Media: Add this compound to cells shortly after preparing the dilution in the final culture medium. |
Key Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Principle: Measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Visualizations
Caption: Known signaling pathways affected by this compound.
Caption: General workflow for investigating cellular phenotypes.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiherpesvirus activity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Sangivamycin Demonstrates Superior In Vitro Potency Against SARS-CoV-2 Compared to Remdesivir
For Immediate Release
A comprehensive analysis of available in vitro data reveals that Sangivamycin, a nucleoside analog, exhibits significantly higher potency against SARS-CoV-2 than remdesivir, the current standard-of-care antiviral for COVID-19. This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed overview of the relative efficacy and mechanisms of action of these two antiviral compounds.
Quantitative Comparison of Antiviral Potency
Data from multiple studies consistently demonstrate this compound's superior inhibitory activity against SARS-CoV-2 across various cell lines and viral variants. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, key indicators of a drug's potency, are presented below.
| Drug | Cell Line | SARS-CoV-2 Variant | IC50 / EC50 (nM) | Fold Difference (vs. Remdesivir) | Reference |
| This compound | Vero E6 | WA1 | 34.3 | 66x lower | [1] |
| Remdesivir | Vero E6 | WA1 | 2261 | - | [1] |
| This compound | Calu-3 | WA1 | 31.3 | 74x lower | [1] |
| Remdesivir | Calu-3 | WA1 | 2317 | - | [1] |
| This compound | Caco-2 | WA1 | 82.2 | Similar | [1] |
| Remdesivir | Caco-2 | WA1 | 68.4 | - | [1] |
| This compound | Vero E6/TMPRSS2 | Delta (B.1.617.2) | 80 | 68x lower | [1] |
| Remdesivir | Vero E6/TMPRSS2 | Delta (B.1.617.2) | 5461 | - | [1] |
| This compound | Calu-3 | Delta (B.1.617.2) | 79 | 37x lower | [1] |
| Remdesivir | Calu-3 | Delta (B.1.617.2) | 2912 | - | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and remdesivir.
High-Content Imaging Assay for Antiviral Potency
This assay quantifies the extent of viral infection in the presence of antiviral compounds.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well or 384-well plates and incubate overnight to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound and remdesivir. Add the diluted compounds to the cells and incubate for a specified period.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for 24-72 hours to allow for viral replication.
-
Immunostaining: Fix the cells and permeabilize them. Stain for a viral antigen (e.g., Nucleocapsid protein) using a specific primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain cell nuclei with a fluorescent dye like DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Use image analysis software to quantify the number of infected cells (positive for viral antigen) relative to the total number of cells (DAPI-stained nuclei) for each compound concentration. Calculate the IC50 value, which is the concentration of the drug that inhibits viral infection by 50%.
Plaque Reduction Neutralization Test (PRNT)
This "gold standard" assay measures the ability of a compound to neutralize viral infectivity.
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6) in 6- or 12-well plates and grow to confluency.
-
Compound-Virus Incubation: Prepare serial dilutions of the antiviral compounds. Mix each dilution with a standardized amount of SARS-CoV-2 and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection of Monolayer: Remove the culture medium from the cells and add the compound-virus mixture. Incubate for 1 hour to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% or 90% (PRNT50 or PRNT90) is determined.
Visualizing the Experimental Workflow and Mechanisms of Action
To further clarify the experimental process and the proposed mechanisms of action for this compound and remdesivir, the following diagrams are provided.
References
Sangivamycin vs. Toyocamycin: A Comparative Analysis of Cellular Activity and Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparative analysis of sangivamycin and toyocamycin, two pyrrolopyrimidine nucleoside analogs with distinct biological activities. We present a synthesis of experimental data, detailed methodologies, and visual representations of their mechanisms of action to facilitate a comprehensive understanding.
Executive Summary
This compound and toyocamycin, despite their close structural resemblance, exhibit markedly different primary mechanisms of action, leading to distinct cellular outcomes. Toyocamycin is a potent inhibitor of ribosomal RNA (rRNA) processing and the IRE1α-XBP1 pathway, a key component of the endoplasmic reticulum (ER) stress response.[1][2] This leads to a profound and rapid induction of apoptosis, particularly in cancer cells dependent on this pathway.[1][3] In contrast, this compound's cytotoxicity is primarily attributed to its inhibition of protein synthesis and key cellular kinases, including Protein Kinase C (PKC) and Positive Transcription Elongation Factor b (P-TEFb), which in turn affects signaling pathways such as Erk and Akt.[1][4][5][6] While both compounds inhibit RNA and DNA synthesis to some extent, the differential impact on rRNA processing versus protein synthesis appears to be a central determinant of their distinct cytotoxic profiles.[1][4]
Comparative Biological Activity
The following tables summarize the quantitative data from various studies, highlighting the differential potency and effects of this compound and toyocamycin across different assays and cell lines.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | IC50 / Effect | Source |
| Toyocamycin | HT-29 (Colon Carcinoma) | Cell Viability (24 hr) | 4-log reduction in viability (at 1 µM) | [1] |
| This compound | HT-29 (Colon Carcinoma) | Cell Viability (24 hr) | 1-log reduction in viability (at 10 µM) | [1] |
| Toyocamycin | Multiple Myeloma (MM) Cells | Apoptosis Assay | Induces apoptosis at nanomolar levels | [2] |
| This compound | Primary Effusion Lymphoma (PEL) | Cell Viability | Drastically decreased viability | [6] |
| Toyocamycin | Osteosarcoma (OS) Cell Lines | Cell Viability | IC50: 0.027–0.072 µM | [7] |
| Toyocamycin | YB5 and HCT116 (Colon Cancer) | Cell Viability (72 hr) | Cell viability above 50% from 0.05 nM-50 µM | [8] |
| This compound | Vero E6 (SARS-CoV-2) | Antiviral Assay | IC50: 14–82 nM | [9] |
Table 2: Comparative Inhibition of Macromolecular Synthesis
| Compound | Target Process | Cell Line / System | Inhibition | Source |
| Toyocamycin | rRNA Processing | HT-29 | Total cessation at 1 µM | [1] |
| This compound | rRNA Processing | HT-29 | Little to no effect at 10 µM | [1] |
| This compound | Protein Synthesis | HT-29 | Significant decrease after 6 hours | [1] |
| Toyocamycin | Protein Synthesis | HT-29 | Less effect than this compound | [1] |
| This compound | RNA Synthesis | General | ~55-60% inhibition after 6 hours | [4] |
| Toyocamycin | RNA Synthesis | General | ~55-60% inhibition after 6 hours | [4] |
| This compound | DNA Synthesis | General | 16-32% inhibition after 6 hours | [4] |
| Toyocamycin | DNA Synthesis | General | 16-32% inhibition after 6 hours | [4] |
Table 3: Comparative Kinase and Pathway Inhibition
| Compound | Target Kinase/Pathway | Assay System | IC50 / Effect | Source |
| Toyocamycin | IRE1α (XBP1 splicing) | HeLa Cells | IC50: 80 nM | [2][8] |
| This compound | IRE1α (XBP1 splicing) | HeLa Cells | IC50: 0.5 µM | [2] |
| Toyocamycin | CDK9 | Kinase Assay | IC50: 79 nM | [8][10] |
| This compound | Protein Kinase C (PKC) | Kinase Assay | Potent inhibitor | [4] |
| This compound | P-TEFb | Kinase Assay | Inhibits phosphorylation of RNA Pol II | [4] |
| Toyocamycin | P-TEFb | Kinase Assay | Inhibits phosphorylation of RNA Pol II | [4] |
| This compound | Erk/Akt Signaling | PEL Cells | Suppressed phosphorylation | [6] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and toyocamycin can be attributed to their differential engagement with key cellular signaling pathways.
Toyocamycin's primary mechanism involves the inhibition of the IRE1α-XBP1 pathway, a critical branch of the unfolded protein response (UPR).[2][3][11] Under ER stress, the kinase and RNase domains of IRE1α become activated, leading to the splicing of XBP1 mRNA. The spliced XBP1 protein is a potent transcription factor that upregulates genes involved in protein folding and degradation. Toyocamycin directly inhibits the RNase activity of IRE1α, preventing XBP1 splicing and leading to the accumulation of unfolded proteins and subsequent apoptosis.[2][7]
Caption: Toyocamycin inhibits the IRE1α-mediated splicing of XBP1 mRNA, blocking the UPR and inducing apoptosis.
This compound, on the other hand, exerts its effects through the inhibition of protein kinases, notably PKC and P-TEFb.[4][12] Inhibition of PKC can disrupt multiple signaling cascades, including the Raf/MEK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[5][6] By suppressing the phosphorylation and activation of Erk and Akt, this compound can induce apoptosis in cancer cells that are dependent on these pathways for their growth.[6]
Caption: this compound inhibits PKC and downstream Erk/Akt signaling, leading to decreased cell proliferation and survival.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Cell Viability and Cytotoxicity Assays
A common workflow for assessing the cytotoxic effects of this compound and toyocamycin involves treating cultured cells with a range of drug concentrations and measuring cell viability at specific time points.
References
- 1. Comparison of the cellular and RNA-dependent effects of this compound and toyocamycin in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Expeditious Total Synthesis of 5′-Deoxy-toyocamycin and 5′-Deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RETRACTED ARTICLE: IRE1α-XBP1 but not PERK inhibition exerts anti-tumor activity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing (Journal Article) | ETDEWEB [osti.gov]
- 12. This compound-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Index of Sangivamycin in Antiviral Screens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe antiviral therapeutics is a cornerstone of modern drug discovery. A critical parameter in the preclinical evaluation of any potential antiviral agent is the Selectivity Index (SI), a quantitative measure of a drug's therapeutic window. The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50 or EC50). A higher SI value indicates greater selectivity of the drug for inhibiting viral replication over causing toxicity to host cells, a crucial characteristic for a viable therapeutic candidate. This guide provides a comprehensive evaluation of the selectivity index of Sangivamycin, a promising broad-spectrum antiviral agent, and compares its performance with other established antiviral drugs.
This compound: A Potent Nucleoside Analog with a Favorable Selectivity Profile
This compound is a pyrrolopyrimidine nucleoside analog of adenosine that has demonstrated potent antiviral activity against a range of RNA viruses.[1][2] Its efficacy, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has been a subject of recent intensive research.
Antiviral Activity and Selectivity Index Against SARS-CoV-2
Studies have consistently shown that this compound exhibits a high selectivity index against various SARS-CoV-2 variants in different cell lines.[2][3] This indicates a significant therapeutic window where the drug is effective at inhibiting viral replication at concentrations well below those that cause harm to host cells.
| Virus (Variant) | Cell Line | IC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (WA1) | Vero E6 | 34.3 | >10,000 | >291 | [2] |
| SARS-CoV-2 (WA1) | Calu-3 | 60.6 | >10,000 | >165 | [2] |
| SARS-CoV-2 (Delta) | Vero E6/TMPRSS2 | 80 | >10,000 | >125 | [2] |
| SARS-CoV-2 (Delta) | Calu-3 | 79 | >10,000 | >126 | [2] |
Broad-Spectrum Antiviral Activity
Beyond coronaviruses, this compound has shown promising activity against other pathogenic RNA viruses, including filoviruses (Ebola, Marburg), arenaviruses (Lassa), and poxviruses (Vaccinia).[1][2] While comprehensive selectivity index data for all these viruses is not as extensively published as for SARS-CoV-2, initial findings suggest a broad-spectrum antiviral potential. For instance, in an Ebola virus minigenome assay, this compound demonstrated potent inhibitory activity.[4]
Comparison with Other Antiviral Agents
To contextualize the performance of this compound, it is essential to compare its selectivity index with that of other well-established antiviral drugs.
| Antiviral Drug | Virus | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 (WA1) | Vero E6 | 34.3 nM | >10,000 nM | >291 | [2] |
| Remdesivir | SARS-CoV-2 | Human Airway Epithelial Cells | 9.9 nM | 1.7 to >20 µM | >170 to >20,000 | [5] |
| Favipiravir | HCoV-NL63 | Caco-2 | 0.6203 µM | >1000 µM | >1612 | [6] |
| Ribavirin | SARS-CoV | N/A | N/A | N/A | <1 | [7] |
Experimental Protocols
The determination of the selectivity index relies on robust and reproducible experimental assays. The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTS Assay)
The 50% cytotoxic concentration (CC50) is determined using a colorimetric method such as the MTS assay, which measures cell viability.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
The 50% effective inhibitory concentration (IC50 or EC50) is often determined using a plaque reduction assay, which quantifies the inhibition of virus-induced cell death.[9][10][11]
-
Cell Seeding: Seed host cells in 6-well plates at a density that will form a confluent monolayer overnight.
-
Virus Infection: On the following day, remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the virus adsorption period, prepare serial dilutions of the test compound in an overlay medium (e.g., medium containing 1% methylcellulose).
-
Overlay Application: After the 1-hour incubation, remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The IC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action of this compound
This compound exerts its antiviral effects through a dual mechanism of action, contributing to its broad-spectrum activity and high selectivity.
Nucleoside Analog and RNA Polymerase Inhibition
As a nucleoside analog, this compound is metabolized within the host cell to its active triphosphate form. This triphosphate analog is then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of this compound can lead to premature termination of RNA synthesis or introduce mutations that are deleterious to the virus.
Caption: this compound's antiviral mechanism as a nucleoside analog.
Inhibition of Host Cell Kinases
In addition to its direct antiviral effect, this compound has been shown to inhibit host cell kinases, including Protein Kinase C (PKC) and Positive Transcription Elongation Factor b (P-TEFb).[12][13][14][15][16] By modulating these cellular pathways, this compound can indirectly interfere with viral replication processes that are dependent on host cell machinery. This dual mechanism may also contribute to its activity against a broad range of viruses.
Caption: this compound's inhibition of host cell kinases.
Conclusion
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new biological role of this compound; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - this compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties [insight.jci.org]
- 16. Inhibition of P-TEFb (CDK9/Cyclin T) kinase and RNA polymerase II transcription by the coordinated actions of HEXIM1 and 7SK snRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Sangivamycin: A Cross-Validation Across Diverse Tumor Models
For Immediate Release
Sangivamycin, a pyrrolopyrimidine nucleoside antibiotic isolated from Streptomyces rimosus, has demonstrated significant anticancer activity across a spectrum of preclinical tumor models. This guide provides a comprehensive cross-validation of this compound's efficacy, presenting key experimental data, detailed methodologies, and an exploration of its molecular mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document aims to offer an objective comparison of this compound's performance and to elucidate its potential as a therapeutic agent.
Quantitative Efficacy Analysis of this compound and its Analogs
The cytotoxic and antiproliferative effects of this compound and its functionally identical or similar analogs, such as ARC (NSC 188491) and SLM3, have been evaluated in a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. Notably, multiple myeloma cell lines exhibit exceptional sensitivity to these compounds.
| Tumor Type | Cell Line | Compound | IC50 (µM) | Citation |
| Multiple Myeloma | RPMI-8226 | SLM3 | 0.2 - 0.4 | [1] |
| NCI-H929 | SLM3 | 0.2 - 0.4 | [1] | |
| U266B1 | SLM3 | 0.2 - 0.4 | [1] | |
| MM.1S | SLM3 | 0.2 - 0.4 | [1] | |
| Breast Cancer | MCF7 (Wild Type) | This compound | >2 | [2] |
| MCF7/Adriamycin-Resistant | This compound | Induces apoptosis | [2] | |
| MDA-MB-231 | SLM3 | >2 | [1] | |
| MDA-MB-468 | SLM3 | >2 | [1] | |
| BT474 | SLM3 | >2 | [1] | |
| SKBR3 | SLM3 | >2 | [1] | |
| Colon Cancer | HCT116 | SLM3 | >2 | [1] |
| SW620 | SLM3 | >2 | [1] | |
| HT29 | SLM3 | >2 | [1] | |
| Caco-2 | SLM3 | >2 | [1] | |
| Lung Cancer | H460 | SLM3 | >2 | [1] |
| H1299 | SLM3 | >2 | [1] | |
| Pancreatic Cancer | MiaPaca-2 | SLM3 | >2 | [1] |
| Panc-1 | SLM3 | ~1 | [1] | |
| Hepatocellular Carcinoma | SNU449 | SLM3 | >2 | [1] |
| Hep3B | SLM3 | >2 | [1] | |
| HepG2 | SLM3 | >2 | [1] | |
| Glioma | A172 | SLM3 | >2 | [1] |
| U87 | SLM3 | >2 | [1] | |
| T98G | SLM3 | >2 | [1] | |
| Esophageal Cancer | TE1, TE2, TE7, TE11, TE12 | SLM3 | ~1 | [1] |
In Vivo Tumor Growth Inhibition
In addition to in vitro cytotoxicity, this compound has demonstrated significant efficacy in preclinical in vivo models. In an orthotopic pancreatic ductal adenocarcinoma (PDA) mouse model using Panc1 cells, treatment with this compound resulted in a statistically significant reduction in both tumor weight and volume.[3] Specifically, a decrease of approximately 50% in tumor weight and 70% in tumor volume was observed at the experimental endpoint.[3] This was accompanied by a ~50% decrease in the proliferation marker Ki67, indicating a potent antiproliferative effect in a live animal model.[3]
Deciphering the Molecular Mechanisms: Signaling Pathway Modulation
This compound exerts its anticancer effects through the modulation of several key signaling pathways. Two prominent mechanisms that have been identified are the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and the activation of the Protein Kinase C (PKC)/c-Jun N-terminal Kinase (JNK) pathway.
Inhibition of CDK9-Mediated Transcription
This compound and its analogs act as potent inhibitors of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex.[1] CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a key step in the transition from abortive to productive gene transcription. By inhibiting CDK9, this compound effectively stalls transcription, leading to the rapid depletion of short-lived oncoproteins that are crucial for cancer cell survival and proliferation, such as MYC.[1] This mechanism is particularly effective in hematological malignancies like multiple myeloma, which are often dependent on the continuous expression of such oncogenes.
Activation of PKC/JNK Apoptotic Pathway
In certain cancer models, particularly in drug-resistant breast cancer cells, this compound has been shown to induce apoptosis through the activation of the PKC and JNK signaling cascade.[2] This pathway activation leads to the downstream cleavage of critical cellular proteins and ultimately, programmed cell death.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control for 24 to 72 hours.
-
Reagent Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent is added to each well and incubated for 2-4 hours.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the specified duration to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CDK9, phospho-JNK, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., 1x10^6 Panc1 cells) are suspended in a mixture of PBS and Matrigel and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Comparative Analysis and Future Directions
This compound and its analogs have demonstrated a distinct and potent anticancer profile. In multiple myeloma cells, the this compound-like molecule SLM3 showed superior activity compared to other nucleoside analogs like 5-fluorouracil, gemcitabine, and cladribine.[1] This suggests a specific vulnerability of multiple myeloma cells to the mechanism of action of this compound, likely related to their dependence on transcriptional regulation by CDK9.
Furthermore, the observation that this compound can induce massive apoptotic cell death in adriamycin-resistant MCF7 breast cancer cells, while only causing growth arrest in the drug-sensitive parental line, highlights its potential for treating drug-resistant cancers.[2]
References
A Comparative Analysis of Sangivamycin and Other Key Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Sangivamycin and other prominent Protein Kinase C (PKC) inhibitors, including Staurosporine, Sotrastaurin, Enzastaurin, and Bisindolylmaleimide I. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of their biochemical properties, selectivity, and the experimental methodologies used for their characterization.
Introduction to Protein Kinase C
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. Given their central role in cellular function, PKC isoforms have emerged as significant therapeutic targets for a range of diseases, including cancer and immunological disorders.
Overview of this compound and Other PKC Inhibitors
This guide focuses on a comparative study of the following PKC inhibitors:
-
This compound: A nucleoside analog that acts as an ATP-competitive inhibitor of PKC.[1]
-
Staurosporine: A potent but non-selective, ATP-competitive inhibitor of a wide range of protein kinases, including PKC.[2]
-
Sotrastaurin (AEB071): A potent and selective pan-PKC inhibitor.[3]
-
Enzastaurin (LY317615): A selective inhibitor of PKCβ.[3]
-
Bisindolylmaleimide I (GF109203X): A potent and selective inhibitor of several PKC isoforms.[4]
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and specificity of a kinase inhibitor are critical determinants of its therapeutic potential. The following tables summarize the in vitro potency of this compound and other selected inhibitors against various PKC isoforms, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCθ | PKCη | Reference |
| This compound | 11 µM (Ki) | 15 µM (Ki, catalytic fragment) | - | - | - | - | - | - | [1] |
| Staurosporine | ~2.7 nM (IC50) | - | - | - | - | - | - | - | [3] |
| Sotrastaurin | 0.95 nM (Ki) | 0.64 nM (Ki) | - | - | 2.1 nM (Ki) | 3.2 nM (Ki) | 0.22 nM (Ki) | 1.8 nM (Ki) | [3] |
| Enzastaurin | 39 nM (IC50) | - | 6 nM (IC50) | 83 nM (IC50) | - | 110 nM (IC50) | - | - | [3] |
| Bisindolylmaleimide I | 8 nM (IC50) | - | - | - | - | 12 nM (IC50) | - | - | [4] |
Table 1: Comparative in vitro potency of PKC inhibitors. Values are IC50 or Ki as indicated. A lower value indicates higher potency.
| Inhibitor | Mechanism of Action | Selectivity Profile | Clinical Development Status |
| This compound | ATP-competitive | Selectively inhibits PKC over PKA.[1] | Limited recent clinical trial data available. |
| Staurosporine | ATP-competitive | Non-selective, inhibits a broad range of kinases.[2] | Preclinical tool due to lack of selectivity. |
| Sotrastaurin | ATP-competitive | Pan-PKC inhibitor (spares atypical PKCs).[3] | Investigated for immunosuppression in transplantation and autoimmune diseases.[5] |
| Enzastaurin | ATP-competitive | Selective for PKCβ.[3] | Investigated in various cancers, including lymphoma and glioblastoma.[6][7] |
| Bisindolylmaleimide I | ATP-competitive | Selective for conventional and novel PKC isoforms.[4] | Widely used as a research tool. |
Table 2: Summary of inhibitor characteristics.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are methodologies for key experiments cited in the characterization of PKC inhibitors.
In Vitro Protein Kinase C Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by PKC.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/ml phosphatidylserine, 50 µg/ml diacylglycerol)
-
Inhibitor stock solutions (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare the reaction mixture containing assay buffer, PKC substrate peptide, and the desired concentration of the inhibitor or vehicle (DMSO).
-
Initiate the reaction by adding purified PKC enzyme to the mixture.
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the vehicle control.
Western Blot Analysis of PKC Substrate Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block PKC-mediated phosphorylation of its downstream substrates in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against a phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PKC inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKC activation and substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the Graphviz (DOT language).
Caption: Canonical Protein Kinase C (PKC) Signaling Pathway.
Caption: Workflow for a Radiometric In Vitro PKC Kinase Assay.
Conclusion
The study of Protein Kinase C inhibitors is a dynamic field with significant therapeutic implications. This compound, as an early-discovered PKC inhibitor, laid some of the groundwork for understanding the therapeutic potential of targeting this enzyme family. However, subsequent research has led to the development of more potent and selective inhibitors like Sotrastaurin, Enzastaurin, and the Bisindolylmaleimides.
This guide provides a comparative framework for understanding the key characteristics of these inhibitors. The choice of an appropriate inhibitor for a particular research or therapeutic application will depend on the desired selectivity profile, the specific PKC isoforms involved in the pathway of interest, and the required potency. The provided experimental protocols and workflow diagrams offer a starting point for the in vitro and cell-based characterization of these and other novel PKC inhibitors. As research continues, a deeper understanding of the nuanced roles of individual PKC isoforms will undoubtedly lead to the development of even more targeted and effective therapies.
References
- 1. This compound and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C inhibitors suppress cell growth in established and low-passage glioma cell lines. A comparison between staurosporine and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PKC-mediated signal transduction pathways using enzastaurin to promote apoptosis in acute myeloid leukemia-derived cell lines and blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sangivamycin and its related compounds as inhibitors of the Positive Transcription Elongation Factor b (P-TEFb), supported by experimental data and detailed protocols.
P-TEFb, a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin subunit (T1, T2a, T2b, or K), is a crucial regulator of transcription elongation. By phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, P-TEFb facilitates the transition from abortive to productive transcription, making it a key therapeutic target in various diseases, including cancer and viral infections.[1] This guide focuses on the validation of this compound and its analogs as P-TEFb inhibitors, comparing their potency and selectivity.
Comparative Inhibitory Activity of this compound and Related Compounds
The inhibitory potential of this compound and its analogs against P-TEFb, primarily targeting the CDK9 kinase subunit, has been evaluated in several studies. The following tables summarize the quantitative data on their in vitro kinase inhibitory activity.
| Compound | Target | IC50 (nM) | Other CDKs Inhibited (IC50 > 300 nM unless specified) | Reference |
| This compound-Like Molecule 6 (SLM6) | CDK9/cyclin T1 | 133 | CDK1/cyclin B (<300 nM), CDK2/cyclin A (<300 nM), CDK4/cyclin D1 (>10,000 nM), CDK7/cyclin H (>10,000 nM) | [2] |
| CDK9/cyclin K | 280 | [2] | ||
| Toyocamycin | CDK9 | 79 | CDK1 (670 nM), CDK2 (1,100 nM), CDK4 (15,000 nM), CDK5 (800 nM), CDK7 (1,300 nM) | [3][4] |
| Flavopiridol (Alvocidib) - Comparator | CDK9/cyclin T1 | 2.5 - 6 | CDK1 (<50 nM), CDK2 (<50 nM), CDK4 (<50 nM), CDK7 (~4,000 nM) | [2][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Inhibitory Activity of this compound Analogs and Flavopiridol against P-TEFb (CDK9). This table highlights the potent and selective inhibition of CDK9 by Toyocamycin and SLM6, with comparative data for the well-established P-TEFb inhibitor, Flavopiridol.
Experimental Protocols for Validating P-TEFb Inhibition
Accurate and reproducible experimental design is paramount in validating the inhibitory effects of compounds on P-TEFb. Below are detailed protocols for key assays used to characterize P-TEFb inhibitors.
In Vitro CDK9/Cyclin T1 Kinase Assay (Luminescence-Based)
This assay measures the kinase activity of CDK9 by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity, which is inhibited in the presence of an inhibitor.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
CDK substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
Test compounds (this compound, analogs, and comparators) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A final DMSO concentration of ≤1% in the assay is recommended to avoid solvent effects.
-
Reaction Setup:
-
Add kinase assay buffer to each well.
-
Add the substrate peptide to each well.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add ATP to all wells to a final concentration that is close to the Km for CDK9 (typically 10-100 µM).
-
-
Initiation of Reaction: Add the CDK9/Cyclin T1 enzyme to all wells except the negative control to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[6][7]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[8]
Materials:
-
Cultured cells expressing P-TEFb (CDK9)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Antibodies specific for CDK9 and a loading control (e.g., β-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against CDK9.
-
-
Data Analysis: Quantify the band intensities for CDK9 at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.[7][9]
Visualizing the P-TEFb Signaling Pathway and Experimental Workflows
To better understand the mechanism of P-TEFb inhibition and the experimental approaches to validate it, the following diagrams have been generated using the Graphviz DOT language.
Caption: P-TEFb Signaling Pathway and Inhibition by this compound.
Caption: In Vitro CDK9 Kinase Inhibition Assay Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The experimental data presented in this guide demonstrate that this compound and its analogs, particularly Toyocamycin and SLM6, are potent inhibitors of P-TEFb.[2][3][4] Their ability to selectively target the CDK9 subunit at nanomolar concentrations underscores their potential as valuable research tools and therapeutic candidates. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and to screen novel P-TEFb inhibitors. The visualization of the P-TEFb signaling pathway and experimental workflows further aids in understanding the mechanism of action and the methods for its validation. Future studies should continue to explore the in vivo efficacy and safety of these compounds to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery of a tetrahydroisoquinoline-based CDK9-cyclin T1 protein–protein interaction inhibitor as an anti-proliferative and anti-migration agent against triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Replicating published findings on Sangivamycin's anti-angiogenic properties
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sangivamycin's anti-angiogenic properties with supporting experimental data and detailed methodologies. Here, we delve into the published findings to facilitate the replication and further exploration of this promising compound.
This compound, a pyrrolopyrimidine antibiotic, has demonstrated significant anti-angiogenic effects both in laboratory settings (in vitro) and in living organisms (in vivo). Its mechanism of action is primarily attributed to the inhibition of key cellular processes including DNA and RNA synthesis, Protein Kinase C (PKC) activity, and the function of endothelial surface ATP synthase. This multifaceted inhibition disrupts the formation of new blood vessels, a critical process for tumor growth and metastasis.
Comparative Analysis of Anti-Angiogenic Activity
Published studies have highlighted the anti-angiogenic efficacy of this compound. A notable comparison has been drawn with the compound ARC (NSC 188491), which has been shown to exhibit identical anti-angiogenic activities. The following tables summarize the available quantitative data from key anti-angiogenic assays.
| Assay Type | This compound | ARC (NSC 188491) | Other Anti-Angiogenic Agents | Source |
| Endothelial Cell Proliferation | Selectively inhibits HUVEC growth at a concentration ~30-fold lower than for fibroblasts.[1] | Identical activity to this compound. | Sunitinib (IC50 = 8.8 µM) | [2] |
| Tube Formation | Inhibition observed. | Identical activity to this compound (inhibition of cord formation).[2] | Sunitinib (significant inhibition at 8.8 µM and 880 nM) | |
| Cell Migration | Inhibition observed. | Identical activity to this compound (reduces motility towards VEGF).[2] | M475271 (inhibits VEGF-induced migration) | [3] |
| VEGF Secretion | 5-fold decrease.[2] | 5-fold decrease.[2] | - | |
| In Vivo Angiogenesis (DAS Assay) | 61% inhibition of tumor-induced angiogenesis.[4] | - | - | |
| In Vivo Angiogenesis (CAM Assay) | 29% inhibition in area and 53% inhibition in number of branches (at 6 µ g/egg ).[4] | - | - | |
| Endothelial ATP Synthase Activity | 75% suppression of ATP production.[4] | - | - | |
| Macromolecule Synthesis | RNA synthesis inhibition: ~55-60% DNA synthesis inhibition: 16-32% (after 6h).[2] | RNA synthesis inhibition: ~55-60% DNA synthesis inhibition: 16-32% (after 6h).[2] | - |
Table 1: Comparative Anti-Angiogenic Activity of this compound and Alternatives. This table summarizes the quantitative data on the anti-angiogenic effects of this compound and comparable compounds across various assays.
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
Endothelial cell growth medium
-
This compound or other test compounds
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope for imaging
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of this compound or control.
-
Seed the HUVECs onto the solidified matrix in the 96-well plate.
-
Incubate the plate for 4-18 hours.
-
Visualize and quantify the formation of tube-like structures using a microscope. The number of branches, total tube length, and number of loops can be measured.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the growth of endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound or other test compounds
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or control.
-
Incubate the plate for 24-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Boyden chamber inserts with a porous membrane
-
Chemoattractant (e.g., Vascular Endothelial Growth Factor - VEGF)
-
Endothelial cell basal medium
-
This compound or other test compounds
-
24-well plates
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope for imaging
Protocol:
-
Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Add endothelial cell basal medium containing a chemoattractant to the lower chamber.
-
Harvest HUVECs and resuspend them in basal medium with or without this compound.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate for 4-24 hours, allowing the cells to migrate through the porous membrane.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
Signaling Pathways and Experimental Workflows
The anti-angiogenic effects of this compound are mediated through its interference with specific signaling pathways. The following diagrams, created using Graphviz (DOT language), illustrate these pathways and the experimental workflows.
Caption: Mechanism of this compound's anti-angiogenic action.
Caption: Workflow for the in vitro tube formation assay.
Caption: Workflow for the endothelial cell proliferation assay.
Caption: Workflow for the Boyden chamber cell migration assay.
Caption: Simplified VEGF signaling pathway in endothelial cells.
References
- 1. Selective growth inhibition by this compound of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Src kinase inhibitor, M475271, inhibits VEGF-induced human umbilical vein endothelial cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor angiogenesis by targeting endothelial surface ATP synthase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sangivamycin: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Sangivamycin, a potent cytotoxic and mutagenic compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety Precautions
Before handling this compound waste, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder form to avoid aerosol inhalation. |
All handling of this compound and its waste must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure risks.
This compound Waste Segregation and Disposal Workflow
The proper segregation of this compound waste at the point of generation is paramount. The following diagram outlines the decision-making process for appropriate disposal.
Caption: Workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
Unused or Expired this compound (Bulk Waste)
-
Do Not Attempt Chemical Deactivation : There is no universally recognized method for the complete chemical deactivation of all cytotoxic drugs like this compound.
-
Containerization : Place the original container of this compound into a clearly labeled, leak-proof, and sealed outer container. This outer container must be yellow and marked with the "Cytotoxic" hazard symbol.
-
Labeling : The outer container must be tagged as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date of generation.
-
Storage : Store the container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal : Arrange for pickup and disposal through a certified hazardous waste management service. The required method of disposal is high-temperature incineration.[1][2]
Contaminated Labware and Materials (Trace Waste)
This category includes items with minimal residual amounts of this compound (less than 3% of the original quantity), such as empty vials, flasks, pipettes, and contaminated PPE.
-
Segregation : At the point of use, immediately segregate all trace-contaminated items from regular laboratory trash.
-
Sharps : All contaminated sharps (needles, scalpels, broken glass) must be placed directly into a designated puncture-resistant sharps container that is yellow and labeled with the "Cytotoxic" symbol.[1] Do not overfill these containers.
-
Non-Sharps Solid Waste : Place items like gloves, gowns, bench paper, and empty vials into a sturdy, 2-4 mm thick plastic bag within a rigid, leak-proof container.[1] Both the bag and the outer container should be yellow and clearly labeled as "Trace Cytotoxic Waste".
-
Storage and Disposal : Once full, securely seal the containers and move them to the designated hazardous waste accumulation area for collection by a certified hazardous waste vendor for incineration.
Aqueous Solutions Containing this compound
-
No Drain Disposal : Under no circumstances should aqueous solutions containing this compound be disposed of down the sanitary sewer.
-
Collection : Collect all aqueous waste containing this compound in a compatible, leak-proof, and shatter-resistant container (plastic is preferred).
-
Labeling : The container must be clearly labeled as "Hazardous Waste: Aqueous this compound Solution" and include an approximate concentration. The container should also be marked with the "Cytotoxic" hazard symbol.
-
pH Neutralization : If the solution is highly acidic or basic, it should be neutralized to a pH between 5.5 and 9.5 before being sealed for disposal, provided this can be done safely without causing a reaction with the this compound.
-
Storage and Disposal : Store the sealed container in the hazardous waste accumulation area for collection and subsequent high-temperature incineration by a certified vendor.
Spill Management
In the event of a this compound spill, immediate action is required to contain the area and decontaminate surfaces.
| Spill Response Protocol | |
| 1. Evacuate | Alert personnel and evacuate the immediate area. |
| 2. Secure | Restrict access to the spill area. |
| 3. PPE | Don the appropriate PPE, including a respirator. |
| 4. Contain | For powders, gently cover with a damp absorbent pad. For liquids, absorb with appropriate spill pads. |
| 5. Clean | Use a dedicated cytotoxic spill kit. Clean the area from the outer edge inward. |
| 6. Decontaminate | While no single agent is proven to deactivate all cytotoxic drugs, cleaning the area twice with a detergent solution is recommended to physically remove the compound.[3] |
| 7. Dispose | All cleanup materials must be disposed of as bulk cytotoxic waste in a sealed, yellow hazardous waste container. |
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations for hazardous waste management. It is the responsibility of the principal investigator and the institution to ensure that all waste is handled and disposed of in accordance with these regulations. Maintain meticulous records of all hazardous waste generated and disposed of.
References
Personal protective equipment for handling Sangivamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sangivamycin, a potent nucleoside analog with cytotoxic properties. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research.
This compound is classified as acutely toxic and is fatal if swallowed, in contact with skin, or inhaled.[1][2] It is a potent inhibitor of protein kinase C (PKC) and has been investigated for its anti-cancer, antiviral, and antibiotic properties.[1][3][4][5] Due to its hazardous nature, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound.[6][7] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves.[6][8] | Prevents skin contact and absorption.[2][9] Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[6][10] | Protects against splashes and aerosols.[6][11] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder form or creating aerosols.[10][11] Use in a well-ventilated area is mandatory.[2][10] | Prevents inhalation of the fatal compound.[2] |
| Protective Clothing | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[6][11] Shoe covers should also be worn.[6] | Protects skin and personal clothing from contamination.[9][10] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
All handling of this compound, especially the powder form, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and exposure.[11]
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[6]
-
Ensure all necessary PPE is readily available and has been inspected for integrity before use.
-
Have a spill kit specifically for cytotoxic drugs accessible.
2. Donning PPE:
-
Perform hand hygiene.
-
Don shoe covers.
-
Don the inner pair of gloves.
-
Don the gown, ensuring complete coverage.
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the gown sleeves.
-
Don respiratory protection.
-
Don eye and face protection.
3. Handling and Experimental Procedures:
-
When handling this compound, avoid any actions that could create dust or aerosols.[10]
-
Use Luer-lock fittings and closed systems whenever possible to prevent leakage.[6]
-
Decontaminate all items before removing them from the BSC or fume hood.
-
After handling, wipe down the work surface with an appropriate decontamination solution.
4. Doffing PPE:
-
Remove shoe covers.
-
Remove the outer pair of gloves.
-
Remove the gown.
-
Remove face and eye protection.
-
Remove respiratory protection.
-
Remove the inner pair of gloves.
-
Dispose of all single-use PPE as cytotoxic waste.[12]
-
Wash hands thoroughly with soap and water after removing all PPE.[10][12]
5. Spill Management:
-
In case of a spill, evacuate the area and restrict access.[12]
-
Alert others in the vicinity.
-
Wearing appropriate PPE (including respiratory protection), contain the spill using the cytotoxic drug spill kit.
-
Clean the area thoroughly with a detergent solution followed by water.[12]
-
All materials used for cleanup must be disposed of as cytotoxic waste.[12]
-
Report the spill to the appropriate environmental health and safety personnel.[12]
6. Disposal Plan:
-
All waste contaminated with this compound, including unused drug, contaminated labware, and PPE, must be segregated as cytotoxic waste.[13]
-
Place contaminated sharps in a designated, puncture-resistant cytotoxic sharps container.[13]
-
All other contaminated solid waste should be placed in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[10][13]
-
Do not discharge this compound waste into sewer systems.[10]
-
Arrange for disposal by a licensed chemical destruction facility, typically through controlled incineration.[10]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound|CAS 18417-89-5|DC Chemicals [dcchemicals.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. gerpac.eu [gerpac.eu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
